molecular formula C12H23N3O B7806685 N-cyclohexyl-1,4-diazepane-1-carboxamide

N-cyclohexyl-1,4-diazepane-1-carboxamide

Numéro de catalogue: B7806685
Poids moléculaire: 225.33 g/mol
Clé InChI: FIFGZNZGKPSBAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Cyclohexyl-1,4-diazepane-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a 1,4-diazepane ring system carboxamide-substituted with a cyclohexyl group. The 1,4-diazepane (homopiperazine) scaffold is a versatile seven-membered diaza-heterocycle known for its conformational flexibility and ability to serve as a pharmacophore in drug discovery. Research into analogous 1,4-diazepane-1-carboxamide derivatives indicates their utility as key intermediates or potential bioactive molecules, often investigated for their interactions with biological targets such as enzymes and receptors . The specific stereoelectronic properties imparted by the cyclohexyl substituent can influence the molecule's overall lipophilicity and three-dimensional shape, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles. This compound is intended for research applications such as the synthesis of more complex derivatives, structure-activity relationship (SAR) studies, and as a building block in the development of potential therapeutic agents. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-cyclohexyl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15/h11,13H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFGZNZGKPSBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-cyclohexyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-1,4-diazepane-1-carboxamide is a distinct heterocyclic molecule built upon the privileged 1,4-diazepane scaffold. The 1,4-diazepine core is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties[1][2]. This guide provides a comprehensive overview of the chemical properties of N-cyclohexyl-1,4-diazepane-1-carboxamide, including its synthesis, structural elucidation through spectroscopic methods, and predicted physicochemical properties. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile molecular framework.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered diazepine ring system, particularly the 1,4-diazepane moiety, is recognized as a "privileged structure" in drug discovery[3]. This designation stems from its recurring presence in a multitude of biologically active compounds that target diverse physiological pathways. The inherent conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling effective interactions with a variety of biological targets. The incorporation of a carboxamide functional group, as seen in the title compound, further enhances its potential for forming key hydrogen bond interactions with protein active sites, a common feature in many potent enzyme inhibitors and receptor modulators. The N-cyclohexyl substituent introduces lipophilicity, which can significantly influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Mechanism

The synthesis of N-cyclohexyl-1,4-diazepane-1-carboxamide can be logically achieved through the nucleophilic addition of a secondary amine to an isocyanate. A plausible and efficient synthetic route involves the reaction of 1-cyclohexyl-1,4-diazepane with cyclohexyl isocyanate.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 1-cyclohexyl-1,4-diazepane C Nucleophilic Addition (Solvent: Anhydrous DCM or THF) (Inert Atmosphere: N2 or Ar) A->C Secondary amine attacks isocyanate carbon B Cyclohexyl Isocyanate B->C D N-cyclohexyl-1,4-diazepane-1-carboxamide C->D Formation of carboxamide bond

Caption: Proposed synthesis of N-cyclohexyl-1,4-diazepane-1-carboxamide.

Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of ureas and carboxamides from isocyanates and amines.

Materials:

  • 1-cyclohexyl-1,4-diazepane

  • Cyclohexyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-cyclohexyl-1,4-diazepane (1.0 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. To this stirred solution, add cyclohexyl isocyanate (1.05 eq) dropwise via a syringe.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-cyclohexyl-1,4-diazepane-1-carboxamide.

Structural Elucidation and Spectroscopic Data (Predicted)

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the known spectral properties of the constituent functional groups.

G cluster_structure Molecular Structure & Numbering cluster_data Predicted Spectroscopic Data img NMR_H 1H NMR: - Cyclohexyl & Diazepane CH/CH2: 1.0-3.8 ppm (m) - NH: ~5.0-6.0 ppm (br s) IR IR (cm-1): - N-H stretch: ~3300 - C-H stretch: 2850-3000 - C=O stretch: ~1630 NMR_C 13C NMR: - Aliphatic C: 25-60 ppm - C=O: ~158-165 ppm MS Mass Spec (ESI+): - [M+H]+: Expected m/z

Caption: Key predicted spectroscopic data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (δ 1.0-3.8 ppm) corresponding to the protons of the two cyclohexyl rings and the diazepane ring. The proton attached to the carboxamide nitrogen (N-H) would likely appear as a broad singlet or a doublet (due to coupling with the adjacent C-H of the cyclohexyl ring) in the region of δ 5.0-6.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by several signals in the aliphatic region (δ 25-60 ppm) for the carbons of the cyclohexyl and diazepane rings. A key diagnostic signal would be the carbonyl carbon of the carboxamide group, which is expected to appear downfield in the region of δ 158-165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Vibrational ModePredicted Frequency (cm⁻¹)Significance
N-H Stretch~3300Confirms the presence of the secondary amide.
C-H Stretch (aliphatic)2850-3000Indicates the sp³ C-H bonds of the rings.
C=O Stretch (carboxamide)~1630A strong absorption characteristic of the urea/carboxamide carbonyl.
C-N Stretch1200-1350Corresponds to the carbon-nitrogen bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-cyclohexyl-1,4-diazepane-1-carboxamide (C₁₈H₃₅N₃O), the expected monoisotopic mass is approximately 309.2831 g/mol . In electrospray ionization (ESI) mass spectrometry in positive ion mode, the primary observed species would be the protonated molecule [M+H]⁺ at an m/z of approximately 310.2909.

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are crucial for its development as a drug candidate[4][5]. The following properties for N-cyclohexyl-1,4-diazepane-1-carboxamide are estimated based on its structure and data from analogous compounds.

PropertyPredicted Value/RangeRationale/Significance
Molecular Weight 309.49 g/mol Influences diffusion and transport across membranes.
LogP (octanol/water) 2.5 - 3.5A measure of lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~50-60 ŲPredicts transport properties; a value <140 Ų is generally favorable for oral bioavailability.
Hydrogen Bond Donors 1The N-H group of the carboxamide.
Hydrogen Bond Acceptors 3The two diazepane nitrogens and the carbonyl oxygen.
pKa 8.0 - 9.5 (for the basic diazepane nitrogen)The basicity of the free amine will influence its charge state at physiological pH.
Physical State Likely a solid at room temperatureBased on the molecular weight and potential for intermolecular hydrogen bonding.

Reactivity and Stability

  • Basicity: The unsubstituted nitrogen of the diazepane ring is basic and will react with acids to form salts. This property can be exploited for purification and formulation.

  • N-Alkylation/Acylation: The secondary amine of the diazepane ring is nucleophilic and can undergo further reactions such as alkylation or acylation, allowing for the synthesis of more complex derivatives.

  • Hydrolytic Stability: The carboxamide bond is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-cyclohexyl-1,4-diazepane-1-carboxamide represents a molecule of significant interest for medicinal chemistry, leveraging the privileged 1,4-diazepane scaffold. This guide has outlined its plausible synthesis, predicted physicochemical properties, and the spectroscopic methods required for its characterization. The structural features of this compound—a flexible seven-membered ring, a hydrogen-bond-donating and -accepting carboxamide group, and lipophilic cyclohexyl moieties—provide a strong foundation for its potential as a lead compound in drug discovery programs. Further experimental validation of the data presented here is a necessary next step in exploring the full therapeutic potential of this and related molecules.

References

  • Compound N-cyclohexyl-4-(1-ethyl-1H-indole-5-sulfonyl)-1,4-diazepane-1-carboxamide. PubChem. [Link]

  • Spectral Assignments and Reference Data. CONICET. [Link]

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. PubMed. [Link]

  • Safety Data Sheet (SDS). [Link]

  • Compound N-cyclohexyl-4-(1-ethyl-1H-indole-5-sulfonyl)-1,4-diazepane-1-carboxamide. PubChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. ResearchGate. [Link]

  • Cyclohexyl(1,4-diazepan-1-yl)methanone. AA Blocks. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]

  • Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Springer. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • 1,4-diazepane-1-carboxamide (C6H13N3O). PubChemLite. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. [Link]

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An In-depth Technical Guide to N-cyclohexyl-1,4-diazepane-1-carboxamide: Synthesis, Structural Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,4-Diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[4][5] This seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 offers a flexible yet constrained conformation, allowing for precise spatial orientation of substituents to interact with biological targets. Derivatives of 1,4-diazepane have demonstrated a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[4][5] The versatility of this scaffold stems from the ability to readily introduce diverse functional groups at the nitrogen atoms, thereby modulating the compound's physicochemical properties and biological activity.

Structural Features and Physicochemical Properties

The structure of N-cyclohexyl-1,4-diazepane-1-carboxamide incorporates three key pharmacophoric elements: the 1,4-diazepane core, an N-cyclohexyl group, and a 1-carboxamide functional group.

FeatureDescriptionPotential Influence on Properties
1,4-Diazepane Core A seven-membered heterocyclic ring with two nitrogen atoms.Provides a flexible conformational scaffold. The nitrogen atoms can act as hydrogen bond acceptors and sites for further substitution.
N-Cyclohexyl Group A non-aromatic, lipophilic six-membered ring attached to one of the diazepane nitrogens.Increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The three-dimensional nature of the cyclohexyl ring can provide more contact points with a target protein compared to a flat phenyl group.[6]
1-Carboxamide Group A -C(=O)NH- functional group attached to the other diazepane nitrogen.The amide moiety is a common feature in many FDA-approved drugs and can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.[7]

A hypothetical structure of N-cyclohexyl-1,4-diazepane-1-carboxamide is presented below:

Caption: Hypothetical structure of N-cyclohexyl-1,4-diazepane-1-carboxamide.

Synthetic Strategy: A Proposed Pathway

Experimental Protocol

Step 1: Synthesis of 1-Cyclohexyl-1,4-diazepane

This step involves the reductive amination of a suitable precursor with cyclohexanone.

  • Materials: 1,4-Diazepane, cyclohexanone, sodium triacetoxyborohydride, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate.

  • Procedure:

    • Dissolve 1,4-diazepane (1.0 eq) in DCM.

    • Add cyclohexanone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-cyclohexyl-1,4-diazepane.

Step 2: Synthesis of N-cyclohexyl-1,4-diazepane-1-carboxamide

This step involves the reaction of the synthesized 1-cyclohexyl-1,4-diazepane with an isocyanate.

  • Materials: 1-Cyclohexyl-1,4-diazepane, trimethylsilyl isocyanate, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-cyclohexyl-1,4-diazepane (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add trimethylsilyl isocyanate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction with a few drops of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain N-cyclohexyl-1,4-diazepane-1-carboxamide.

G cluster_0 Step 1: Synthesis of 1-Cyclohexyl-1,4-diazepane cluster_1 Step 2: Synthesis of N-cyclohexyl-1,4-diazepane-1-carboxamide 1,4-Diazepane 1,4-Diazepane Reductive Amination Reductive Amination 1,4-Diazepane->Reductive Amination Cyclohexanone Cyclohexanone Cyclohexanone->Reductive Amination 1-Cyclohexyl-1,4-diazepane 1-Cyclohexyl-1,4-diazepane Reductive Amination->1-Cyclohexyl-1,4-diazepane 1-Cyclohexyl-1,4-diazepane_2 1-Cyclohexyl-1,4-diazepane 1-Cyclohexyl-1,4-diazepane->1-Cyclohexyl-1,4-diazepane_2 Purification & Use in Next Step Carboxamidation Carboxamidation 1-Cyclohexyl-1,4-diazepane_2->Carboxamidation Trimethylsilyl isocyanate Trimethylsilyl isocyanate Trimethylsilyl isocyanate->Carboxamidation Final Product N-cyclohexyl-1,4-diazepane-1-carboxamide Carboxamidation->Final Product

Caption: Proposed two-step synthetic workflow for N-cyclohexyl-1,4-diazepane-1-carboxamide.

Potential Therapeutic Applications and Future Directions

The structural motifs present in N-cyclohexyl-1,4-diazepane-1-carboxamide suggest several potential therapeutic applications. The 1,4-diazepane core is a well-established pharmacophore in central nervous system (CNS) active agents, and the N-cyclohexyl group can enhance blood-brain barrier penetration. The carboxamide moiety is a versatile functional group capable of engaging in key binding interactions with a variety of biological targets.

Potential areas of investigation for this compound class include:

  • Oncology: Carboxamide-containing compounds have shown promise as anticancer agents.[7] The 1,4-diazepane scaffold itself has been explored for its anticancer properties.[11]

  • Neurodegenerative Diseases: The 1,4-diazepane ring is found in compounds with neuroprotective and antipsychotic activities.[12]

  • Infectious Diseases: The carboxamide functional group is a privileged scaffold in the development of anti-infective drugs.[7]

Future research should focus on the synthesis and in vitro screening of a library of N-substituted-1,4-diazepane-1-carboxamides to explore the structure-activity relationships (SAR) and identify lead compounds for further development. Advanced synthetic methodologies, such as click chemistry, could also be employed to rapidly generate a diverse range of analogs for high-throughput screening.[13]

Conclusion

N-cyclohexyl-1,4-diazepane-1-carboxamide represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structural features, a plausible synthetic route, and potential pharmacological applications. By leveraging the established knowledge of the 1,4-diazepane core, the lipophilic N-cyclohexyl group, and the versatile carboxamide functionality, researchers can rationally design and synthesize new chemical entities with improved efficacy and safety profiles. The insights and protocols presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the challenging yet rewarding field of drug discovery.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]

  • N,N-Dicyclohexylcyclohexanecarboxamide. ResearchGate. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. [Link]

  • 1,4-diazepane-1-carboxamide (C6H13N3O). PubChemLite. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. [Link]

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  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Open University of Catalonia. [Link]

  • Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]

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Technical Whitepaper: Physicochemical Profiling of N-cyclohexyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile of N-cyclohexyl-1,4-diazepane-1-carboxamide , a critical supramolecular synthon and pharmacophore used in the development of soluble epoxide hydrolase (sEH) inhibitors, chemokine receptor antagonists, and serotonergic ligands.

Executive Summary

N-cyclohexyl-1,4-diazepane-1-carboxamide (CAS 79221-25-3) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic cyclohexyl urea domain with a hydrophilic, basic 1,4-diazepane ring. Its utility as a drug intermediate is defined by a distinct "Solubility Switch" —a pH-dependent behavior driven by the N4-secondary amine.

This guide provides a rigorous analysis of its solubility thermodynamics, hydrolytic stability, and oxidative liabilities. It is designed to prevent common formulation failures during early-phase drug discovery.

Molecular Architecture & Theoretical Properties

To understand the solubility and stability of this molecule, one must deconstruct its electronic environment. The molecule possesses two distinct nitrogen centers with opposing reactivities.

FeatureChemical MoietyElectronic StatepKa (Est.)Role in Formulation
N1 Urea (Carboxamide)Neutral / Planar< 1.0Hydrogen Bond Donor/Acceptor (Stability Core)
N4 Secondary AmineBasic / Tetrahedral9.2 – 9.8Solubility Driver (Protonation Site)
R-Group CyclohexylLipophilicN/AMembrane Permeability / LogP Driver
Calculated Physicochemical Parameters
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 225.33 g/mol

  • cLogP: 1.2 – 1.6 (Moderate Lipophilicity)

  • Polar Surface Area (PSA): ~55 Ų (Good oral bioavailability potential)

Solubility Profile: The "pH-Switch" Mechanism

The solubility of N-cyclohexyl-1,4-diazepane-1-carboxamide is governed by the ionization state of the N4-nitrogen. Unlike simple amides, the presence of the basic diazepane ring creates a binary solubility profile.

Aqueous Solubility Landscape
  • pH 1.0 – 6.0 (High Solubility): The N4 amine is fully protonated (

    
    ). The molecule exists as a cationic salt, exhibiting high aqueous solubility (>50 mg/mL).
    
  • pH 7.4 (Physiological): As pH approaches the pKa (~9.5), the equilibrium shifts. Solubility remains acceptable but begins to decrease.

  • pH > 10.0 (Precipitation Risk): The molecule exists as the free base. The lipophilic cyclohexyl group dominates, driving the molecule out of solution. Solubility drops drastically (< 1 mg/mL).

Organic Solvent Compatibility

For stock solution preparation, avoid protic solvents if long-term stability is required.

  • DMSO: Excellent (>100 mM). Recommended for bio-assay stocks.

  • Methanol/Ethanol: Good (>50 mM). Caution: Nucleophilic solvents may interact during stress testing.

  • Dichloromethane (DCM): Excellent for the free base form; poor for the salt form.

Visualization: Solubility Equilibrium

The following diagram illustrates the protonation-dependent solubility switch.

SolubilitySwitch Acid Acidic Environment (pH 1.0 - 6.0) Species_Cat Cationic Species (N4-H+) High Solubility Acid->Species_Cat Protonation Neutral Physiological (pH 7.4) Species_Eq Equilibrium Mixture (N4-H+ / N4) Neutral->Species_Eq pKa ~ 9.5 Basic Basic Environment (pH > 10.0) Species_Free Free Base (N4 Neutral) Precipitation Risk Basic->Species_Free Deprotonation Species_Cat->Species_Eq - H+ Species_Eq->Species_Free - H+ Species_Free->Species_Eq + H+

Figure 1: The pH-dependent solubility switch of the diazepane scaffold governed by N4 protonation.

Stability Assessment

While the urea linkage is robust, the 1,4-diazepane ring introduces specific vulnerabilities, particularly oxidative instability.

Hydrolytic Stability (Urea Linkage)

The N-cyclohexyl-N'-diazepane urea bond is generally stable at neutral pH.

  • Acidic Hydrolysis: Slow. Requires high temperature (>60°C) and strong acid (1N HCl) to cleave the urea, yielding cyclohexylamine and 1,4-diazepane.

  • Basic Hydrolysis: Very Slow. Urea bonds are resistant to base hydrolysis compared to esters or carbamates.

Oxidative Liability (Critical)

The secondary amine at N4 is the "Weak Link."

  • Mechanism: In the presence of atmospheric oxygen or peroxides (common impurities in PEG or Tween excipients), the N4 nitrogen can undergo oxidation to form the N-oxide or undergo radical-mediated dehydrogenation to an imine .

  • Mitigation: Store free base under inert atmosphere (Argon/Nitrogen). Use antioxidants (e.g., ascorbic acid, sodium metabisulfite) in aqueous formulations.

Thermal Stability
  • Solid State: Stable up to melting point (typically >120°C).

  • Solution: Stable at RT for 24h. Degradation observed at >60°C over 48h.

Visualization: Degradation Pathways

Degradation cluster_Oxidation Oxidative Pathway (Fast) cluster_Hydrolysis Hydrolytic Pathway (Slow/Extreme pH) Parent Parent Compound (N-cyclohexyl-1,4-diazepane-1-carboxamide) NOxide N-Oxide Impurity (N4-O) Parent->NOxide Peroxides/Air (RT) Imine Cyclic Imine (Dehydrogenation) Parent->Imine Radical Stress Amine Cyclohexylamine Parent->Amine Strong Acid/Heat Diazepane 1,4-Diazepane Core Parent->Diazepane Strong Acid/Heat

Figure 2: Primary degradation pathways. Note that oxidation of the secondary amine is the kinetic product, while hydrolysis is thermodynamic.

Analytical Methodologies

To validate the stability of this compound, a specific HPLC method is required that can separate the polar diazepane core from the lipophilic parent.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Note: Acid is required to protonate N4 and prevent peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Urea carbonyl) and 254 nm (if aromatic impurities suspected).

  • Rationale: The basic N4 interacts strongly with silanols on silica columns. TFA suppresses this interaction, ensuring sharp peaks.

Forced Degradation Protocol (Stress Testing)

Perform these tests to validate the "stability-indicating" nature of your analytical method.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect <5% degradation).

  • Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Expect <2% degradation).

  • Oxidative Stress: 3% H

    
    O
    
    
    
    , RT, 2 hours. (Expect >10% degradation ; N-oxide formation).

References

  • Structure & Synthesis: Vertex Pharmaceuticals. "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, 2011.[1][2]

  • Urea Stability: Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 1999.

  • Diazepane Chemistry: Ramajayam, R., et al.[3] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry, 2007.

  • Analytical Guidelines: International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."

Sources

Methodological & Application

Technical Application Note: Selective Synthesis of N-cyclohexyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1,4-diazepane (homopiperazine) moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in ligands for targets such as the Cannabinoid Receptor 2 (CB2), Soluble Epoxide Hydrolase (sEH), and various TRP channels.

This Application Note details the protocol for synthesizing N-cyclohexyl-1,4-diazepane-1-carboxamide . This specific derivative features a urea linkage at the N1 position and a secondary amine at N4. The synthesis presents a classic chemoselectivity challenge: 1,4-diazepane contains two equivalent secondary amines. Direct reaction with cyclohexyl isocyanate typically yields a statistical mixture of mono-urea, bis-urea, and unreacted starting material.

To ensure high purity and yield, this protocol utilizes a protection-deprotection strategy employing tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine) as the starting material. This approach guarantees regiospecificity.

Key Chemical Properties[1][2][3][4][5]
  • Target Molecule: N-cyclohexyl-1,4-diazepane-1-carboxamide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 225.33 g/mol

  • LogP (Predicted): ~1.2 (Free base)

Retrosynthetic Analysis & Strategy

The most robust route disconnects the urea linkage, tracing back to a nucleophilic attack of the diazepane nitrogen on the electrophilic carbon of cyclohexyl isocyanate. To prevent polymerization or bis-functionalization, the N4 position is orthogonally protected with a Boc group.

Retrosynthesis Target Target: N-cyclohexyl-1,4-diazepane- 1-carboxamide Intermediate Intermediate: 4-Boc-1-(cyclohexylcarbamoyl)- 1,4-diazepane Target->Intermediate Deprotection (TFA or HCl) SM1 Starting Material 1: 1-Boc-1,4-diazepane Intermediate->SM1 Urea Formation SM2 Starting Material 2: Cyclohexyl Isocyanate Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the protection strategy required to achieve mono-functionalization.

Detailed Experimental Protocol

Phase 1: Urea Coupling (Carbamoylation)

Objective: Selective formation of the urea linkage at the free secondary amine of 1-Boc-1,4-diazepane.

Reagents:

  • 1-Boc-1,4-diazepane (1.0 equiv) [CAS: 112275-50-0]

  • Cyclohexyl isocyanate (1.05 equiv) [CAS: 3173-53-3]

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Triethylamine (TEA) (0.5 equiv, optional catalyst)

Procedure:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Boc-1,4-diazepane (1.0 g, 5.0 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Isocyanates are highly reactive. Low temperature prevents exotherms and minimizes side reactions.

  • Addition: Add Cyclohexyl isocyanate (0.69 g, 0.71 mL, 5.5 mmol) dropwise over 10 minutes via a syringe.

    • Note: If the reaction is sluggish, add TEA (0.5 equiv). However, for aliphatic amines reacting with isocyanates, base is often unnecessary.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin or PMA). The starting amine spot should disappear, and a less polar urea product spot should appear.

  • Workup:

    • Quench with water (20 mL).

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with Brine (30 mL), dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify the residue via Flash Column Chromatography (SiO

    
    , Hexanes/Ethyl Acetate gradient 0-50%) to yield the Boc-protected intermediate  as a white solid/foam.
    
Phase 2: Deprotection (Boc Removal)[6]

Objective: Removal of the tert-butoxycarbonyl group to release the secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure (TFA Method):

  • Dissolution: Dissolve the intermediate from Phase 1 (1.0 equiv) in DCM (5 mL per gram of substrate).

  • Acidolysis: Add TFA (20 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS for the loss of the Boc group (M-100 or M-56 fragments).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Carefully neutralize with saturated aqueous NaHCO

      
       until pH ~8.
      
    • Extract with DCM (3 x). Caution: The product is a polar amine; ensure efficient extraction or use CHCl

      
      /iPrOH (3:1).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Salt Formation (Alternative): If a solid salt is preferred for stability, treat the Boc-intermediate with 4M HCl in Dioxane . The product will precipitate as the hydrochloride salt. Filter and wash with diethyl ether.

Mechanistic Insight

The reaction proceeds via a standard nucleophilic addition mechanism. The nucleophilic nitrogen of the diazepane attacks the electrophilic carbon of the isocyanate.

Mechanism Step1 N-Nucleophile (Diazepane) Transition Tetrahedral Intermediate Step1->Transition Attack on C Step2 Electrophile (Isocyanate C=O) Step2->Transition ProtonTransfer Proton Transfer Transition->ProtonTransfer Charge Separation Product Urea Product ProtonTransfer->Product Stabilization

Figure 2: Mechanism of urea formation. The secondary amine (N4) attacks the isocyanate carbon, followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Moisture in solventIsocyanates hydrolyze to amines and CO

in water. Ensure anhydrous DCM and N

atmosphere.
Bis-urea Formation Loss of Boc groupEnsure starting material is pure 1-Boc-diazepane. Avoid acidic conditions during Phase 1.
Product stuck in Aqueous High Polarity of ProductThe final deprotected amine is polar. Use "salting out" (saturate aq. layer with NaCl) or use continuous extraction.
Solidification Issues Hygroscopic SaltIf the HCl salt is hygroscopic, recrystallize from MeOH/Et

O or isolate as a fumarate/tartrate salt.

References

  • Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Boc chemistry).
  • Diazepane Scaffolds: Hackling, A., et al. (2002). "Synthesis and evaluation of 1,4-diazepanes as dopamine D3 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 12(20), 2961-2964. Link

  • Urea Synthesis: Sartori, G., & Maggi, R. (2006). "Acyclic and cyclic ureas." Science of Synthesis, 18, 665.
  • General Protocol Validation: Procedures adapted from Journal of Medicinal Chemistry protocols for "Synthesis of substituted 1,4-diazepanes" typically found in supplementary d

Sources

analytical methods for N-cyclohexyl-1,4-diazepane-1-carboxamide purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of N-cyclohexyl-1,4-diazepane-1-carboxamide (CDC) presents a distinct set of challenges often overlooked in standard small-molecule protocols. Unlike typical aromatic drug candidates, CDC lacks a strong UV chromophore, possessing only a weak carbonyl absorption (<210 nm). Furthermore, the 1,4-diazepane ring introduces a basic secondary amine (pKa ~9.5), creating significant risks for peak tailing and retention variability on standard silica-based columns.

This Application Note moves beyond generic "universal" methods to provide a targeted, self-validating analytical strategy. We prioritize Charged Aerosol Detection (CAD) or MS over UV for sensitivity, and utilize High-pH Reversed-Phase Chromatography on hybrid silica to ensure robust peak symmetry.

Part 1: Physicochemical Profile & Analytical Strategy

Understanding the molecule is the prerequisite for method selection.

FeaturePropertyAnalytical Implication
Chromophore Weak (Amide/Urea only)Critical: UV detection at 254 nm is impossible. UV at 205 nm is non-specific and noisy. Solution: Use CAD, ELSD, or MS.[1][2]
Basicity Secondary amine (N4 position)pKa ~9.4–9.8. At neutral/acidic pH, the molecule is cationic, leading to silanol interactions (tailing). Solution: High pH (>10) mobile phase or CSH technology.
Lipophilicity Moderate (Cyclohexyl group)Sufficient for Reversed-Phase (RP) retention, provided the amine ionization is suppressed.
Stability Urea linkageSusceptible to hydrolysis under strong acidic/basic stress or high heat. Avoid degradation during sample prep.
The Impurity Landscape

Based on the standard synthesis (reaction of 1,4-diazepane with cyclohexyl isocyanate), the method must resolve:

  • Impurity A (Starting Material): 1,4-Diazepane (Highly polar, lacks UV, difficult to retain).

  • Impurity B (Byproduct): 1,3-Dicyclohexylurea (DCU) – Highly lipophilic, forms if water is present.

  • Impurity C (Over-reaction): N,N'-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide (Bis-urea).

Part 2: Primary Purity Assessment (HPLC-CAD/MS)

Rationale: This method uses a High-pH Mobile Phase on a hybrid particle column. By operating at pH 10 (above the pKa of the diazepane nitrogen), we suppress ionization, rendering the molecule neutral. This maximizes retention via the cyclohexyl group and eliminates peak tailing caused by cation-exchange with residual silanols.

Experimental Protocol
  • Instrument: UHPLC system coupled with Charged Aerosol Detector (CAD) and Single Quad MS (ESI+).

  • Column: Waters XBridge Peptide BEH C18, 130Å, 2.5 µm, 2.1 x 100 mm (or equivalent Hybrid Silica resistant to pH 12).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (MS Grade).

Gradient Program:

Time (min) % Solvent B Event
0.0 5 Equilibrium
1.0 5 Injection hold
10.0 90 Elution of CDC & Lipophilic Impurities
12.0 90 Wash (DCU elution)
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Detection Settings:

  • CAD: Evaporation Temp: 35°C; Power Function: 1.0; Data Rate: 10 Hz.

  • MS: ESI Positive; Scan Range 100–600 m/z; Cone Voltage: 25V.

  • UV (Auxiliary): 205 nm (For reference only).

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile (pH 10 buffer not needed in diluent if injection volume is low).

  • Concentration: 0.5 mg/mL (CAD requires lower concentrations than UV for linearity).

  • Filtration: 0.2 µm PTFE (Nylon may bind the urea).

Self-Validating System Suitability (SST)
  • Tailing Factor (Tf): Must be < 1.3. (If > 1.5, check Mobile Phase pH; if pH drops < 9, the amine protonates and tails).

  • Sensitivity: S/N > 50 for the 0.05% impurity spike (LOQ check).

  • Resolution: Resolution > 2.0 between CDC and Impurity C (Bis-urea).

Part 3: Absolute Purity by qNMR (Orthogonal Method)

Rationale: Since reference standards for CDC may not be commercially available or fully characterized, Quantitative NMR (qNMR) provides an absolute purity value traceable to an internal standard (IS), independent of extinction coefficients.

Protocol
  • Solvent: DMSO-d6 (Provides excellent solubility for both the urea and diazepane moieties).

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Why? Maleic acid protons (singlet at ~6.2 ppm) appear in a clear window. CDC protons (cyclohexyl ~1.0-1.9 ppm, diazepane ~2.5-3.5 ppm) will not overlap.

  • Relaxation Delay (d1): 30 seconds (Critical: Must be > 5 × T1 of the slowest proton to ensure full relaxation for quantitative integration).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for >10 mg sample).

Calculation:


[3]
  • 
    : Integral area
    
  • 
    : Number of protons (Maleic acid = 2; CDC Cyclohexyl methine = 1)
    
  • 
    : Molecular Weight[3][4][5]
    
  • 
    : Weight (mg)
    
  • 
    : Purity[2][3][5][6][7]
    

Part 4: Visualization of Analytical Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the analyst through method selection based on the specific impurity profile and available instrumentation.

AnalyticalDecisionTree Start Start: N-cyclohexyl-1,4-diazepane-1-carboxamide Sample CheckChromophore Check UV Chromophore (Is aromatic ring present?) Start->CheckChromophore NoUV No Strong UV (Only Amide <210nm) CheckChromophore->NoUV No SelectDetector Select Detector NoUV->SelectDetector CAD_MS Primary: CAD / MS (Universal Response) SelectDetector->CAD_MS Recommended UV_Low Secondary: UV 205nm (Only for high conc. assay) SelectDetector->UV_Low Alternative CheckBasicity Check Basicity (Diazepane N4 pKa ~9.5) CAD_MS->CheckBasicity ColSelection Column & pH Selection CheckBasicity->ColSelection HighPH High pH (pH 10) on Hybrid C18 (Suppresses Ionization -> Sharp Peaks) ColSelection->HighPH Best for Diazepane LowPH Low pH (pH 3) on CSH C18 (Charged Surface repels cation) ColSelection->LowPH Alternative ImpurityCheck Impurity Profiling HighPH->ImpurityCheck Volatiles Volatile Impurities? (Solvents, Isocyanates) ImpurityCheck->Volatiles GC_Headspace GC-FID/MS Headspace Volatiles->GC_Headspace Yes

Caption: Decision tree for selecting detector and column chemistry based on the lack of chromophore and basicity of the diazepane ring.

Diagram 2: High-pH HPLC-CAD Workflow

A step-by-step visual protocol for the recommended primary method.

HPLCWorkflow SamplePrep Sample Prep 0.5 mg/mL in 50:50 ACN:H2O Filter 0.2µm PTFE System UHPLC System Hybrid C18 Column 40°C Oven SamplePrep->System Inject 2-5 µL MobilePhase Mobile Phase Prep A: 10mM NH4HCO3 (pH 10) B: ACN MobilePhase->System Pump 0.4 mL/min Detection Detection CAD (Nebulizer 35°C) MS (ESI+) System->Detection Elution Data Data Analysis Integrate Main Peak Calc % Area vs Impurities Detection->Data Signal Processing

Caption: Operational workflow for the High-pH HPLC-CAD analysis, highlighting critical preparation and detection parameters.

References

  • Thermo Fisher Scientific. "HPLC-CAD Method Development Tips." Charged Aerosol Detection Technical Guide.Link

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." Metrology Guidelines.Link

  • Waters Corporation. "Strategies for Analyzing Basic Compounds in Reversed-Phase HPLC." Application Note 720001159EN. (Referencing Hybrid Particle Technology).
  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Technical Blog.Link

  • Research Journal of Pharmacy and Technology. "RP-HPLC Method development and Validation for Rapid estimation of Diazepam." (Used as a proxy for diazepane ring retention behavior). Link

Sources

Application Note: High-Throughput Screening Strategies for 1,4-Diazepane Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,4-diazepane (homopiperazine) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic peptide


-turns and its conformational flexibility, allowing it to adapt to diverse biological targets.[1] This scaffold is the core structural motif of Suvorexant (Belsomra®) , a dual Orexin receptor antagonist approved for insomnia [1], and has shown efficacy in targets ranging from Histamine H3 receptors to T-type calcium channels [2].[1]

However, the physicochemical properties of 1,4-diazepanes—specifically the basicity of the secondary amine (pKa ~9.0–10.[1]0) and moderate lipophilicity—present unique challenges in High-Throughput Screening (HTS).[1] These compounds can exhibit non-specific binding to plasticware or "carry-over" effects in liquid handling systems.

This Application Note details a rigorous HTS workflow for 1,4-diazepane libraries, focusing on Calcium Flux (FLIPR) assays for functional screening and TR-FRET for binding validation.

Library Preparation & Chemical Handling

1,4-Diazepane libraries are often generated via solid-phase synthesis (e.g., using Kaiser oxime resin or SynPhase lanterns) [3].[1][2] Post-cleavage, proper handling is critical to prevent false negatives.[1]

Physicochemical Considerations
ParameterCharacteristicImpact on HTSMitigation Strategy
Basicity Secondary amine (N1/N4 position) is often protonated at pH 7.[1]4.Potential for precipitation in low-buffer capacity assays; binding to negatively charged tips.Use buffers with >20mM HEPES; Add 0.01% Pluronic F-127 to prevent surface adsorption.
Solubility Variable LogP (1.5 – 4.5).Compound aggregation (false positives in light scattering assays).Store in 100% DMSO; Intermediate dilution in buffer should not exceed 1% DMSO final.
Stability Generally stable, but N-oxidation is possible.[1]Degradation over long storage.Store stock plates at -20°C under Argon/Nitrogen seal.
Acoustic Dispensing Protocol

To minimize tip-based carryover of sticky diazepanes, Acoustic Liquid Handling (e.g., Echo®) is recommended over tip-based transfer.[1]

  • Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene).[1]

  • Destination: 384-well or 1536-well Cell Culture treated black-wall/clear-bottom plates.

  • Backfill: Pre-spot compounds, then centrifuge (1000 x g, 1 min) before adding cells to ensure compound is at the bottom.

Primary Screen: FLIPR Calcium Flux Assay

Target: Orexin Receptors (OX1R/OX2R) or Gq-coupled GPCRs.[1] Mechanism: Antagonist Mode (Inhibition of Agonist-induced Calcium Release).

Principle

This assay measures the ability of 1,4-diazepane compounds to block the calcium influx triggered by a reference agonist (e.g., Orexin-A).[1] We utilize a calcium-sensitive dye (Fluo-4 AM or Calcium 6) which increases fluorescence upon binding intracellular


.[1]
Reagents & Instrumentation[1][3][4][5][6][7]
  • Cell Line: CHO-K1 or HEK293 stably expressing hOX1R/hOX2R and

    
     (promiscuous G-protein to force Calcium coupling).[1]
    
  • Dye: Fluo-4 Direct Calcium Assay Kit or Calcium 6 (Molecular Devices).[1]

  • Agonist: Orexin-A (EC80 concentration).[1]

  • Reader: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Protocol
  • Cell Plating:

    • Dispense 10,000 cells/well (384-well format) in 25 µL culture medium.

    • Incubate overnight at 37°C, 5% CO2. Confluence should reach 85-90%.

  • Dye Loading:

    • Remove media (optional, depending on kit).[1]

    • Add 25 µL of 2X Dye Loading Buffer containing 2.5 mM Probenecid .

    • Note: Probenecid is critical to inhibit anion transporters that would pump the dye out of the cells.[3]

    • Incubate 45 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

  • Compound Addition (Antagonist Mode):

    • Transfer 1,4-diazepane compounds (10 µM final) using acoustic dispenser directly into the dye-loaded plates.[1]

    • Incubate for 15 minutes at RT. Crucial: This pre-incubation allows the antagonist to bind the receptor before the agonist challenge.

  • FLIPR Readout:

    • Baseline Read: 10 seconds (1 Hz).

    • Agonist Injection: Inject 12.5 µL of 5X EC80 Orexin-A .

    • Response Read: 120 seconds (1 Hz for 60s, then 0.5 Hz).

  • Data Calculation:

    • Calculate Max-Min RFU (Relative Fluorescence Units).

    • Normalize to Positive Control (Suvorexant, 10 µM) = 100% Inhibition.[1]

    • Normalize to Vehicle (DMSO) = 0% Inhibition.[1]

Workflow Visualization

G cluster_0 Library Prep cluster_1 FLIPR Assay (Primary) cluster_2 Data Analysis Lib 1,4-Diazepane Library (DMSO) Echo Acoustic Dispensing Lib->Echo PreInc Compound Pre-incubation (15 min) Echo->PreInc Cells CHO-OX1R Cells Dye Dye Load (+Probenecid) Cells->Dye Dye->PreInc Agonist Agonist Injection (Orexin-A EC80) PreInc->Agonist Read Fluorescence Readout Agonist->Read Norm Normalization (% Inhibition) Read->Norm HitCall Hit Calling (>50% Inh) Norm->HitCall Control Suvorexant (Pos Control) Control->PreInc Plate Control

Figure 1: High-Throughput Calcium Flux Workflow for Diazepane Antagonists.

Validation Screen: TR-FRET Binding Assay

Hits from the functional calcium assay must be validated to ensure they bind the target receptor and are not artifacts (e.g., inhibiting the calcium channel directly or quenching the dye).

Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Tag-lite®.[1] Why: Confirms orthosteric binding competition against a known tracer.

Protocol
  • Reagents:

    • Membranes expressing SNAP-tagged OX1R (labeled with Terbium cryptate donor).[1]

    • Fluorescent Tracer: Red-labeled Orexin antagonist (Acceptor).[1]

    • Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 0.1% BSA.[1]

  • Procedure:

    • Add 5 µL 1,4-diazepane hit (dose-response curve).

    • Add 5 µL Terbium-labeled membranes.

    • Add 5 µL Red-labeled Tracer.

    • Incubate 2 hours at RT (equilibrium is slower for diazepanes due to conformational adjustment).

  • Readout:

    • Excite at 337 nm.

    • Read Emission at 665 nm (Acceptor) and 620 nm (Donor).[1]

    • Calculate Ratio (665/620 * 10,000). A decrease in ratio indicates displacement of the tracer.

Data Analysis & Triage Strategy

Statistical Validation (Z-Factor)

Before running the full library, validate plate uniformity using the NCBI Assay Guidance Manual standards [4].


[1]
  • 
    : Mean and SD of Positive Control (Suvorexant).[1]
    
  • 
    : Mean and SD of Negative Control (DMSO + Agonist).[1]
    
  • Acceptance Criteria: Z' > 0.5 is required for HTS.

Triage Logic

1,4-diazepanes can be "frequent hitters" if the N-substituents are highly lipophilic.[1]

ObservationInterpretationAction
FLIPR Active + TR-FRET Active True Binder & Functional Antagonist.Prioritize for MedChem.
FLIPR Active + TR-FRET Inactive Functional hit, but no competitive binding.[1]Possible allosteric modulator or Calcium channel blocker. Run Counter-screen on parental CHO cells.
FLIPR Inactive + TR-FRET Active Binder but non-functional.Silent binder or weak partial agonist. Deprioritize.
Triage Decision Tree

Triage Start Primary Hit (FLIPR > 50%) Counter Parental Cell Counter-Screen Start->Counter Binding TR-FRET Binding Assay Counter->Binding Inactive in Parental FalsePos False Positive (Ca2+ Artifact) Counter->FalsePos Active in Parental Tox Cytotoxicity (CellTiter-Glo) Binding->Tox Confirmed Binder Binding->FalsePos No Binding Lead Valid Lead Series Tox->Lead Non-Toxic ToxHit Toxic Compound Tox->ToxHit Toxic

Figure 2: Hit Triage Decision Tree for Diazepane Screening.[1]

References

  • Whitman, D. B., et al. (2009).[1][4][5][6] Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats.[1][4][5] ChemMedChem, 4(7), 1069–1074.[1][4][5]

  • Gao, H., et al. (2010).[1] Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2843-2846.[1]

  • Smith, R. A., et al. (1998).[1][7] Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-2374.[1][7]

  • Iversen, P. W., et al. (2012).[1][8] HTS Assay Validation. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[9][10][8]

Sources

Application Note: Pharmacological Characterization of N-cyclohexyl-1,4-diazepane-1-carboxamide (NCDC) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The N-cyclohexyl-1,4-diazepane-1-carboxamide (NCDC) scaffold represents a "privileged structure" in modern medicinal chemistry. While the diazepane ring provides a conformationally restricted diamine core capable of hydrogen bonding, the N-cyclohexyl carboxamide (urea-like) moiety serves as a critical lipophilic anchor.

This application note details the experimental design for validating NCDC derivatives as Cannabinoid Receptor 2 (CB2) agonists , a therapeutic target for inflammation and neuropathic pain without the psychoactive side effects of CB1 modulation. Furthermore, given that 1,4-diazepanes are prone to oxidative metabolism, this guide integrates a mandatory Microsomal Metabolic Stability workflow to ensure hit-to-lead viability.

Key Mechanistic Insights
  • Target Engagement: The urea/carboxamide linker mimics the transition state required for binding to the orthosteric site of Class A GPCRs (like CB2) or the catalytic pocket of serine hydrolases.

  • Selectivity Filter: The N-cyclohexyl group provides bulk tolerance, often improving selectivity against the CB1 receptor compared to planar aromatic analogs.

  • Solubility Engineering: The diazepane nitrogen (N4 position) remains basic (

    
    ), allowing for salt formation to improve aqueous solubility—a distinct advantage over traditional lipid-like cannabinoid ligands.
    

Experimental Design: In Vitro Pharmacology (CB2 Functional Assay)

Principle of Assay

CB2 is a


-coupled GPCR. Upon agonist binding, the 

subunit inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cAMP levels. To measure this, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay.
  • System: CHO-K1 cells stably expressing human CNR2 (CB2).

  • Stimulation: Forskolin (to artificially raise cAMP levels).

  • Readout: NCDC agonist activity is measured as the suppression of Forskolin-induced cAMP.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway targeted by NCDC derivatives.

CB2_Pathway NCDC NCDC Derivative (Agonist) CB2 CB2 Receptor (GPCR) NCDC->CB2 Binding Gi Gi Protein (Dissociation) CB2->Gi Activation AC Adenylyl Cyclase (Transmembrane) Gi->AC Inhibition (-) ATP ATP AC->ATP Catalysis cAMP cAMP (Second Messenger) AC->cAMP Production Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Figure 1: Mechanism of Action. NCDC agonists inhibit cAMP production via the Gi-coupled CB2 receptor, counteracting Forskolin stimulation.

Detailed Protocol: cAMP TR-FRET Assay

Materials:

  • Assay Buffer: HBSS + 5mM HEPES + 0.1% BSA (stabilizer) + 0.5 mM IBMX (PDE inhibitor).

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer).

  • Reference Agonist: CP55,940 or JWH-133.

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1-hCB2 cells and resuspend in Assay Buffer at a density of

    
     cells/mL.
    
  • Compound Plating:

    • Dispense 5 µL of NCDC test compounds (serial dilution, 10 µM to 0.1 nM) into a white 384-well low-volume plate.

    • Include Vehicle Control (DMSO) and Positive Control (1 µM JWH-133).

  • Cell Addition: Add 5 µL of cell suspension (1,000 cells/well) to the plate.

  • Stimulation: Add 5 µL of Forskolin (20 µM) to all wells.

    • Note: The final Forskolin concentration will be ~5 µM, sufficient to generate a robust cAMP window.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

  • Readout: Incubate for 1 hour at RT. Read on a compatible plate reader (e.g., EnVision) using TR-FRET settings (Excitation: 337nm; Emission: 665nm/620nm).

Data Analysis: Calculate the FRET ratio (


). Plot non-linear regression (Sigmoidal dose-response) to determine 

.

Experimental Design: Metabolic Stability (Microsomal Clearance)

Rationale

The diazepane ring is susceptible to N-oxidation and ring-opening via Cytochrome P450 enzymes. The N-cyclohexyl group is also a target for hydroxylation. Early assessment of Intrinsic Clearance (


)  is mandatory to prevent selecting compounds with short half-lives.
Workflow Visualization

Stability_Workflow Prep 1. Preparation Test Cmpd (1 µM) + Microsomes Start 2. Initiation Add NADPH Prep->Start Incubate 3. Incubation 37°C (0, 5, 15, 30, 60 min) Start->Incubate Quench 4. Quench Add Ice-cold ACN + Internal Std Incubate->Quench Spin 5. Centrifuge 4000 rpm, 20 min Quench->Spin Analysis 6. LC-MS/MS Quantify Parent % Spin->Analysis

Figure 2: Microsomal Stability Workflow. Critical path for determining intrinsic clearance (


) and half-life (

).
Detailed Protocol: Microsomal Stability

Materials:

  • Liver Microsomes: Human (HLM) and Rat (RLM) pooled microsomes (0.5 mg/mL final protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Stop Solution: Acetonitrile containing Tolbutamide (Internal Standard).

Step-by-Step Procedure:

  • Pre-Incubation: Mix 445 µL of Microsome/Buffer mix (100 mM Phosphate Buffer, pH 7.4) with 5 µL of Test Compound (100 µM stock

    
     1 µM final). Pre-warm at 37°C for 5 min.
    
  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C. Collect supernatant.

  • LC-MS/MS Analysis: Inject supernatant onto a C18 column. Monitor the MRM (Multiple Reaction Monitoring) transition for the parent NCDC mass.

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Data Presentation & Acceptance Criteria

Summary Table Template

Use the following structure to report results in technical dossiers.

Compound IDCB2

(nM)
CB1

(nM)
Selectivity (CB1/CB2)HLM

(min)
Solubility (µg/mL)
NCDC-01 45>10,000>220x12 (High Cl)250
NCDC-02 125,400450x48 (Mod Cl)180
CP55,940 2.11.80.8xN/A<5
Troubleshooting Guide
  • Issue: High background in cAMP assay.

    • Cause: Endogenous PDE activity or insufficient IBMX.

    • Fix: Increase IBMX to 1 mM or reduce cell density.

  • Issue: Rapid degradation in microsomes (

    
     min).
    
    • Cause: The N-cyclohexyl group is a "soft spot" for oxidation.

    • Fix: Synthesize analogs with fluorinated cyclohexyl rings (e.g., 4,4-difluorocyclohexyl) to block metabolic attack without altering steric fit.

References

  • Diazepane-Carboxamides as CB2 Agonists

    • Title: 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimiz
    • Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • General Pharmacology of 1,4-Diazepines

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source: Bentham Science / Mini-Reviews in Medicinal Chemistry.
    • URL:[Link]

  • Supramolecular Synthons (Solubility Context)

    • Title: Exploiting Supramolecular Synthons in Cocrystals...
    • Source: MDPI (Crystals).
    • URL:[Link]

  • Target Validation (CB2 Receptor)

    • Title: Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists.[1]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

Sources

Application Notes and Protocols for Measuring N-cyclohexyl-1,4-diazepane-1-carboxamide Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-cyclohexyl-1,4-diazepane-1-carboxamide Scaffold and the Imperative of Precise Affinity Measurement

The N-cyclohexyl-1,4-diazepane-1-carboxamide core is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have shown a remarkable capacity to bind to a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This versatility makes it a valuable starting point for the development of novel therapeutics for a wide range of diseases. However, the successful progression of any drug discovery program hinges on the accurate and reliable measurement of the binding affinity between a compound and its intended biological target.

Binding affinity, typically expressed as the dissociation constant (KD), is a fundamental parameter that quantifies the strength of the interaction between a ligand (e.g., a derivative of N-cyclohexyl-1,4-diazepane-1-carboxamide) and its protein target. A precise understanding of binding affinity is critical for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the iterative process of chemical modification to enhance potency and selectivity.

  • Target Validation: Confirming that a compound engages its intended target with sufficient affinity to elicit a biological response.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Predicting the in vivo efficacy and required dosage of a drug candidate.

  • Ensuring Selectivity: Differentiating between on-target and off-target binding to minimize potential side effects.

This comprehensive guide provides detailed application notes and protocols for three robust and widely adopted techniques for measuring the binding affinity of N-cyclohexyl-1,4-diazepane-1-carboxamide derivatives: Radioligand Binding Assays , Surface Plasmon Resonance (SPR) , and Isothermal Titration Calorimetry (ITC) . The protocols are designed to be adaptable to a variety of protein targets and research settings, with a focus on experimental rigor and data integrity.

Selecting the Appropriate Technique: A Comparative Overview

The choice of which binding affinity assay to employ depends on several factors, including the nature of the target protein, the availability of reagents (such as a radiolabeled ligand), the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).

Technique Principle Advantages Limitations
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from a receptor by the test compound.High sensitivity, well-established, suitable for membrane preparations and whole cells.[1][2]Requires a suitable radioligand, safety precautions for handling radioactivity, indirect measurement of affinity.[3]
Surface Plasmon Resonance (SPR) A label-free optical technique that detects changes in the refractive index upon binding of an analyte to an immobilized ligand.[4][5]Real-time kinetic data (kon, koff), label-free, requires small sample quantities.[6][7]Requires immobilization of one binding partner which may affect its activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[8]Label-free, provides a complete thermodynamic profile (KD, ΔH, ΔS, stoichiometry) in a single experiment, solution-based.[8]Requires larger quantities of protein and ligand, lower throughput, sensitive to buffer mismatches.

Section 1: Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology and are particularly well-suited for membrane-bound receptors like GPCRs and ion channels.[2][9] The fundamental principle involves a competition between a radiolabeled ligand (tracer) and an unlabeled test compound (e.g., an N-cyclohexyl-1,4-diazepane-1-carboxamide derivative) for binding to the target receptor.

Workflow for a Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (Membranes or Whole Cells) Incubation Incubate Receptor, Radioligand, and Test Compound to Equilibrium Receptor->Incubation Radioligand Radioligand Stock (e.g., [3H]-ligand) Radioligand->Incubation Test_Compound Test Compound Dilution Series (N-cyclohexyl-1,4-diazepane-1-carboxamide derivative) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (IC50 determination, Ki calculation) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay for a Membrane-Bound Target

This protocol describes a filtration-based competition binding assay using cell membranes expressing the target receptor.

1. Materials and Reagents:

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. The optimal buffer composition should be determined empirically for the specific target.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Unlabeled Competitor (for non-specific binding): A known high-affinity ligand for the target receptor, structurally distinct from the test compound if possible.[10]

  • Test Compound: N-cyclohexyl-1,4-diazepane-1-carboxamide derivative, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Receptor Source: Frozen cell membrane pellets or freshly prepared membranes from cells overexpressing the target receptor.

  • 96-well Plates: For incubation.

  • Glass Fiber Filter Mats: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Cell Harvester/Vacuum Filtration Manifold.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

2. Experimental Procedure:

  • Membrane Preparation: Thaw the cell membrane pellet on ice. Resuspend the pellet in ice-cold Binding Buffer to a predetermined protein concentration (e.g., 10-50 µg protein per well), which should be optimized for the assay.[11] Homogenize gently.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Binding Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + high concentration of unlabeled competitor (e.g., 1000x KD of the competitor).

    • Competition: Receptor membranes + Radioligand + serial dilutions of the test compound.

  • Incubation:

    • To each well, add the components in the following order: Binding Buffer, test compound/unlabeled competitor/buffer, radioligand, and finally the membrane suspension to initiate the reaction. The final assay volume is typically 200-250 µL.[11]

    • The concentration of the radioligand should ideally be at or below its KD value for the receptor.[10]

    • Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[9][11] This time should be determined in preliminary kinetic experiments.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.[11] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter mat.

    • Transfer the filter discs to scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD) where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[11]

Section 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[6][7] It measures changes in mass on the surface of a sensor chip, providing kinetic information about the association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ).

Workflow for an SPR Experiment

cluster_setup Setup cluster_binding Binding Measurement cluster_analysis Data Analysis Immobilization Immobilize Ligand (e.g., purified target protein) on the SPR sensor chip Association Association Phase: Inject analyte over the sensor surface Immobilization->Association Analyte_Prep Prepare Analyte Dilution Series (N-cyclohexyl-1,4-diazepane-1-carboxamide derivative) Analyte_Prep->Association Dissociation Dissociation Phase: Flow running buffer to monitor dissociation Association->Dissociation Sensorgram Generate Sensorgram (Response Units vs. Time) Association->Sensorgram Regeneration Regeneration: (Optional) Remove bound analyte Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next cycle Fitting Fit data to a kinetic model (e.g., 1:1 Langmuir binding) Sensorgram->Fitting Results Determine ka, kd, and KD Fitting->Results

Caption: Workflow of a typical Surface Plasmon Resonance experiment.

Detailed Protocol: Multi-Cycle Kinetics SPR

This protocol describes a multi-cycle kinetics experiment where the purified target protein is immobilized on the sensor chip and the N-cyclohexyl-1,4-diazepane-1-carboxamide derivative is the analyte in solution.

1. Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., CM5 dextran-based chips).

  • Running Buffer: A buffer that matches the experimental conditions for the binding interaction (e.g., PBS or HBS with a small amount of surfactant like P20 to prevent non-specific binding).

  • Immobilization Reagents: Amine coupling kit (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl).[12]

  • Ligand: Purified target protein at a suitable concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

  • Analyte: N-cyclohexyl-1,4-diazepane-1-carboxamide derivative, serially diluted in running buffer. A concentration range that brackets the expected KD is ideal (e.g., 0.1x to 10x KD).

2. Experimental Procedure:

  • Chip Priming and Activation:

    • Equilibrate the system with running buffer.

    • Activate the carboxyl groups on the sensor chip surface by injecting a mixture of EDC and NHS.[12]

  • Ligand Immobilization:

    • Inject the purified target protein over the activated surface. The protein will covalently bind to the surface via its primary amines.

    • The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.[12] A reference flow cell should be prepared in parallel (activated and deactivated without protein immobilization) to subtract bulk refractive index changes.

  • Kinetic Analysis (Multi-Cycle):

    • Baseline: Flow running buffer over both the ligand and reference flow cells until a stable baseline is achieved.

    • Association: Inject the lowest concentration of the analyte over the surfaces for a defined period to monitor the binding event (increase in Response Units, RU).[13]

    • Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the ligand (decrease in RU).[13] The dissociation time should be sufficient to observe a significant portion of the dissociation phase.

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

    • Repeat steps for each concentration of the analyte, from lowest to highest. Include a buffer-only injection (zero analyte concentration) for double referencing.

  • Data Analysis:

    • Data Processing: Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data (double referencing). This corrects for bulk refractive index changes and instrument drift.

    • Model Fitting: Fit the processed sensorgrams for all analyte concentrations simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[12][14]

    • Obtain Kinetic Constants: The fitting will yield values for the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).

Section 3: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat change associated with binding, providing a complete thermodynamic signature of the interaction in a single experiment.

Principle of Isothermal Titration Calorimetry

cluster_titration Titration Process cluster_output Data Output & Analysis ITC_Setup ITC Instrument Sample Cell (Protein) Syringe (Ligand) Injection Inject small aliquots of Ligand into the Protein solution ITC_Setup:f2->Injection Heat_Change Measure heat released or absorbed (Exothermic or Endothermic) Injection->Heat_Change Equilibration System returns to thermal equilibrium Heat_Change->Equilibration Raw_Data Raw Thermogram (Heat flow vs. Time) Heat_Change->Raw_Data Equilibration->Injection Repeat Integrated_Data Integrated Heats vs. Molar Ratio Raw_Data->Integrated_Data Fitting Fit to a binding model Integrated_Data->Fitting Thermo_Profile Determine KD, n, ΔH, and ΔS Fitting->Thermo_Profile

Caption: The principle and workflow of an ITC experiment.

Detailed Protocol: Standard ITC Titration

This protocol outlines a standard ITC experiment where the N-cyclohexyl-1,4-diazepane-1-carboxamide derivative (ligand) is titrated into a solution of the purified target protein.

1. Materials and Reagents:

  • Isothermal Titration Calorimeter.

  • Protein Sample: Purified target protein at a known concentration (e.g., 10-50 µM) in the final dialysis buffer. The protein should be extensively dialyzed against the final buffer to minimize buffer mismatch effects.

  • Ligand Sample: N-cyclohexyl-1,4-diazepane-1-carboxamide derivative at a known concentration, typically 10-20 times the protein concentration, dissolved in the exact same dialysis buffer.

  • Dialysis Buffer: The buffer in which the binding interaction will be measured (e.g., PBS or HEPES).

2. Experimental Procedure:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in the same, degassed buffer. Any slight mismatch in buffer composition between the syringe and the cell can generate significant heats of dilution, obscuring the binding signal.

    • Accurately determine the concentrations of the protein and ligand stocks.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.

    • Set the experimental temperature.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Allow the system to equilibrate thermally.

    • Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections for the system to return to baseline.

    • The initial injections will produce larger heat changes as most of the injected ligand binds to the protein. As the protein becomes saturated, subsequent injections will produce smaller heat changes, eventually approaching the heat of dilution of the ligand into the buffer.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone (without protein). This measures the heat of dilution and is crucial for accurate data analysis.[15]

3. Data Analysis:

  • Integration: Integrate the area of each injection peak in the raw thermogram to determine the heat change per injection.

  • Correction: Subtract the heat of dilution (from the control experiment) from the heat of binding for each injection.

  • Binding Isotherm: Plot the corrected heat per injection against the molar ratio of ligand to protein in the cell.

  • Model Fitting: Use the instrument's software to fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model).[15][16]

  • Thermodynamic Parameters: The fitting process will yield the stoichiometry of binding (n), the binding affinity (KA, which is 1/KD), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: ΔG = -RTln(KA) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.[15]

Conclusion and Best Practices

The selection of an appropriate assay for determining the binding affinity of N-cyclohexyl-1,4-diazepane-1-carboxamide derivatives is contingent upon the specific research question and available resources.

  • Radioligand binding assays offer high sensitivity and are ideal for initial screening and studies with membrane-bound targets when a suitable radioligand is available.

  • Surface Plasmon Resonance provides invaluable real-time kinetic data, offering deeper insights into the binding mechanism, which is crucial for lead optimization.

  • Isothermal Titration Calorimetry delivers a complete thermodynamic profile, elucidating the driving forces behind the binding interaction (enthalpic vs. entropic), which can be pivotal for rational drug design.

Regardless of the chosen method, adherence to rigorous experimental design and data analysis is paramount for obtaining reliable and reproducible results. This includes careful sample preparation, appropriate control experiments, and the use of correct data fitting models. By employing these techniques thoughtfully, researchers can confidently characterize the binding properties of novel N-cyclohexyl-1,4-diazepane-1-carboxamide derivatives, accelerating the journey from chemical scaffold to potential therapeutic.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • MicroCal. (n.d.). Lesson 1: Routine ITC Data Analysis and Fitting. Retrieved from [Link]

  • Lin, Y. A., et al. (2023). Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. Bio-protocol, 13(17), e4787.
  • Limbird, L. E. (1989). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 257(2), L75-L79.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites V.1. protocols.io.
  • ResearchGate. (2017). How is the ITC data fitted into a model?. Retrieved from [Link]

  • Alpha Lifetech. (n.d.). BLI and SPR Protocol FAQs: Your Essential Guide. Retrieved from [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Signal Transduction Protocols (pp. 1-14). Humana Press.
  • Nicoya Lifesciences. (2021, June 23). MCK vs SCK: Two common methods for kinetic analysis with SPR. Retrieved from [Link]

  • O'Brien, R., et al. (2001). Isothermal titration calorimetry: theory and practice. In Protein-Ligand Interactions (pp. 1-26).
  • Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Rizzi, A., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • ResearchGate. (n.d.). Kinetic analysis of surface plasmon resonance (SPR) data. Retrieved from [Link]

  • SPRpages. (2023, April 24). Kinetics. Retrieved from [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Center for Macromolecular Interactions. (2025, January 14). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Brock, J., & Rizo, J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Protein-Protein Interactions (pp. 39-55). Humana Press, New York, NY.
  • Crystallography Lab Protocols Wiki. (n.d.). ITC. Retrieved from [Link]

  • TA Instruments. (2013, May 9). Fitting ITC Validation Kit Data [Video]. YouTube. Retrieved from [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-10). Humana Press.
  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Chemical Biology.
  • Rowan. (2026, February 11). How to Predict Protein–Ligand Binding Affinity. Retrieved from [Link]

Sources

Protocol for Assessing Metabolic Stability of N-cyclohexyl-1,4-diazepane-1-carboxamide

[1][2]

Introduction & Scope

This Application Note details the protocol for determining the in vitro metabolic stability of N-cyclohexyl-1,4-diazepane-1-carboxamide . This structural scaffold combines a homopiperazine (1,4-diazepane) ring with a urea-linked cyclohexyl group. Such motifs are frequently encountered in medicinal chemistry as soluble epoxide hydrolase (sEH) inhibitors, GPCR ligands, or supramolecular building blocks.

Metabolic Rationale

The metabolic fate of this compound is dictated by three distinct structural liabilities. This protocol is designed to deconstruct these specific clearance pathways:

  • Cyclohexyl Hydroxylation: The lipophilic cyclohexyl ring is a prime target for CYP450-mediated oxidation, typically at the C3 or C4 position.

  • Diazepane Ring Oxidation: The tertiary and secondary amines within the 7-membered ring are susceptible to N-dealkylation or

    
    -carbon hydroxylation.
    
  • Carboxamide (Urea) Hydrolysis: While generally more stable than esters, the urea linkage can be cleaved by hepatic amidases, a non-NADPH dependent pathway.

Objective

To determine the intrinsic clearance (


Experimental Design & Reagents

Critical Reagents
  • Test Compound: N-cyclohexyl-1,4-diazepane-1-carboxamide (Purity >95%).

  • Liver Microsomes: Pooled HLM/RLM (20 mg/mL protein concentration).

    • Note: Ensure mixed gender pools to account for sex-specific CYP expression (e.g., CYP3A4/CYP2D6 variability).

  • NADPH Regenerating System:

    • Solution A: NADP+ and Glc-6-P.

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH).

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol at 100 nM).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Control Arms

To ensure data integrity, three parallel incubation arms are required:

Arm Components Purpose
Test Arm (+NADPH) Microsomes + Compound + NADPH Measures Total Clearance (CYP + Non-CYP).
Control Arm (-NADPH) Microsomes + Compound + Buffer Measures Non-CYP Clearance (e.g., Amidase hydrolysis of urea).

| Heat-Inactivated | Boiled Microsomes + Compound + NADPH | Measures Chemical Instability (non-enzymatic). |

Detailed Step-by-Step Protocol

Stock Preparation
  • Master Stock: Dissolve N-cyclohexyl-1,4-diazepane-1-carboxamide in DMSO to 10 mM.

  • Working Solution: Dilute Master Stock in Phosphate Buffer (pH 7.4) to 2 µM (0.2% DMSO final).

    • Why: The final incubation concentration will be 1 µM.[1] This concentration is generally well below the

      
       for most CYP enzymes, ensuring linear kinetics (first-order depletion).
      
Incubation Procedure

Perform all steps at 37°C using a shaking water bath or thermomixer.

  • Pre-Incubation:

    • Prepare a Microsomal Master Mix : Dilute liver microsomes to 0.625 mg/mL in Phosphate Buffer.

    • Aliquot 40 µL of Microsomal Master Mix into 96-well plates or microcentrifuge tubes.

    • Add 10 µL of Working Solution (2 µM compound) to each well.

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Current State: 50 µL volume, 0.5 mg/mL protein, 0.4 µM compound.

  • Reaction Initiation:

    • Test Arm: Add 50 µL of pre-warmed NADPH solution (1.3 mM NADP+, 3.3 mM MgCl2, 3.3 mM Glc-6-P, 0.4 U/mL G6PDH).

    • Control Arm: Add 50 µL of pre-warmed Phosphate Buffer .

    • Final Conditions: 100 µL volume, 0.25 mg/mL protein, 1 µM compound.

  • Sampling (Time Course):

    • Sample 30 µL aliquots at

      
       minutes.
      
    • Note: For highly unstable compounds, include earlier points (2 min). For diazepane ureas, 60 mins is usually sufficient.

  • Quenching:

    • Immediately transfer the 30 µL sample into 120 µL of ice-cold Quenching Solution (ACN + IS).

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 4,000 rpm (or 3,220 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Sample Prep for LC-MS:

    • Transfer 80 µL of supernatant to a fresh plate.

    • Dilute 1:1 with HPLC-grade water (to match initial mobile phase and prevent peak fronting).

Bioanalysis (LC-MS/MS)

Quantification should be performed using a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Flow Rate: 0.6 mL/min.

Mass Spectrometry (MRM)

Since the molecule contains basic nitrogens (diazepane), operate in Positive ESI mode.

  • Precursor Ion:

    
     (Calculate based on MW).
    
  • Fragment Ions:

    • Primary: Loss of cyclohexyl isocyanate (cleavage of urea).

    • Secondary: Ring opening of diazepane.

  • Source Temp: 500°C (ensure complete desolvation of the urea moiety).

Data Analysis & Visualization

Calculation of Intrinsic Clearance

Determine the elimination rate constant (

3
4

Standard Scaling Factors:

  • Human: 45 mg protein/g liver; 20 g liver/kg BW.[4]

  • Rat: 45 mg protein/g liver; 40 g liver/kg BW.

Workflow Visualization

MetabolicStabilityWorkflowStockStock Prep(10 mM DMSO)IncubationIncubation(37°C, 1 µM Cmpd)Stock->Incubation Dilute to 1 µMSamplingTime Course Sampling(0, 5, 15, 30, 45, 60 min)Incubation->Sampling Initiate with NADPHQuenchQuench & Spin(ACN + IS, 4000g)Sampling->Quench Transfer AliquotLCMSLC-MS/MS Analysis(MRM Quantification)Quench->LCMS SupernatantDataData Calculation(Cl_int, t1/2)LCMS->Data Peak Area Ratio

Figure 1: Step-by-step workflow for the microsomal stability assay.

Metabolic Fate Decision Tree

MetabolicFateStartCompound Stability DataCheckNADPHIs degradation NADPH dependent?Start->CheckNADPHCYPCYP450 Mediated(Oxidative)CheckNADPH->CYPYes (Stable in -NADPH)NonCYPNon-CYP Mediated(Hydrolytic/Chemical)CheckNADPH->NonCYPNo (Unstable in -NADPH)SitesCYPLikely Sites:1. Cyclohexyl Hydroxylation2. Diazepane N-dealkylationCYP->SitesCYPSitesNonCYPLikely Sites:1. Urea Hydrolysis (Amidase)2. Ring OpeningNonCYP->SitesNonCYP

Figure 2: Logic tree for interpreting stability data and assigning metabolic mechanisms.

Interpretation & Troubleshooting

Acceptance Criteria
  • Linearity: The

    
     of the ln(concentration) vs. time plot should be 
    
    
    .
  • Controls:

    • Verapamil (High Clearance):

      
       min (Human).
      
    • Warfarin (Low Clearance):

      
       min.[2]
      
    • Testosterone: Used to validate CYP3A4 activity specifically.

Specific Troubleshooting for Diazepane Ureas
  • Issue: Rapid degradation in the "-NADPH" control.

    • Cause: The urea bond is chemically unstable or being attacked by esterases/amidases present in the microsomal prep.

    • Solution: Switch to Heat-Inactivated Microsomes as the negative control.[5] If stability is recovered, the cause is enzymatic (Amidases). If still unstable, the cause is chemical hydrolysis (buffer pH).

  • Issue: Low Ionization Signal.

    • Cause: Ion suppression from microsomal phospholipids.

    • Solution: Use a Divert Valve to send the first 1 minute of LC flow to waste, or perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate instead of protein precipitation.

References

  • Obach, R. S. (1999).[6] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359.[6][7] Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Reference Text for ADME Protocols).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Riley, R. J., et al. (2005). A unified model for predicting human drug Clearance from in vitro intrinsic clearance and protein binding data using a "well-stirred" model. Drug Metabolism and Disposition, 33(9), 1304-1311. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cyclohexyl-1,4-diazepane-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #DZP-UREA-001 Assigned Specialist: Senior Application Scientist

Diagnostic Hub: What is killing your yield?

Before proceeding to the protocols, match your experimental observation with the likely root cause in the table below.

ObservationLikely Root CauseImmediate Action
Yield < 40% Bis-urea formation. 1,4-diazepane has two reactive nitrogens. If you use a 1:1 ratio without protection, you statistically favor the bis-product (

-dicyclohexyl...).
Switch to Method A (Protected Route) or increase amine equivalents in Method B .
White Precipitate Symmetrical Urea (DCU-like). Moisture in your solvent hydrolyzed the cyclohexyl isocyanate to cyclohexylamine, which then reacted with remaining isocyanate.Dry solvents (DCM/THF) over activated molecular sieves. Use inert atmosphere (

/Ar).
Sticky/Oily Product Incomplete Removal of Diazepane. If using Method B (Direct), unreacted 1,4-diazepane is difficult to remove via rotovap due to its high boiling point and hygroscopic nature.Use Acid/Base Workup (See Section 3) or Kugelrohr distillation.
Low Conversion Isocyanate Quenching. Nucleophilic impurities (alcohols, water) in the solvent consumed the isocyanate before the amine could.Verify isocyanate quality. If the liquid is cloudy, it has polymerized/hydrolyzed. Distill or buy fresh.

The Core Logic: Selectivity vs. Statistics

The synthesis of N-cyclohexyl-1,4-diazepane-1-carboxamide presents a classic desymmetrization challenge .

  • The Target: A mono-urea derivative.

  • The Problem: 1,4-diazepane is a diamine with two secondary amines of roughly equivalent nucleophilicity.

  • The Consequence: Once the first isocyanate reacts, the second amine remains nucleophilic. In a standard 1:1 addition,

    
     (rate of second addition) is often comparable to 
    
    
    
    , leading to a statistical mixture of Unreacted Starting Material (SM) , Mono-product , and Bis-product .
Reaction Pathway Analysis

ReactionPath cluster_0 Yield Trap: The Statistical Distribution SM 1,4-Diazepane (Starting Material) Mono Target Mono-Urea (Desired Product) SM->Mono + 1 eq Iso (k1) Iso Cyclohexyl Isocyanate SymUrea Sym-Dicyclohexylurea (Moisture Impurity) Iso->SymUrea + H2O (Hydrolysis) Bis Bis-Urea (Major Impurity) Mono->Bis + 1 eq Iso (k2 ≈ k1)

Figure 1: Reaction pathway showing the competition between mono-functionalization (desired) and bis-functionalization (impurity).

Validated Protocols

Method A: The "Gold Standard" (Protected Route)

Recommended for: High purity requirements, medicinal chemistry, scale-up < 10g.

This method guarantees selectivity by chemically blocking one amine site. It turns a statistical problem into a deterministic one.

Reagents:

  • N-Boc-1,4-diazepane (Commercial or synthesized)

  • Cyclohexyl isocyanate (1.05 eq)

  • Dichloromethane (DCM), Anhydrous

  • Trifluoroacetic acid (TFA)

Protocol:

  • Coupling: Dissolve N-Boc-1,4-diazepane (1.0 eq) in anhydrous DCM (0.2 M) at 0°C under Argon.

  • Addition: Add Cyclohexyl isocyanate (1.05 eq) dropwise. Warm to RT and stir for 2 hours.

    • Checkpoint: TLC should show complete consumption of the Boc-amine.

  • Quench: Wash with sat.

    
    , dry (
    
    
    
    ), and concentrate.[1] This yields the Boc-protected intermediate .[2]
  • Deprotection: Redissolve intermediate in DCM/TFA (4:1 ratio). Stir at RT for 1-2 hours.

  • Workup (Critical): Concentrate to remove TFA. Basify residue with 1N NaOH (pH > 12). Extract with DCM (

    
    ).
    
  • Result: Pure mono-urea free base.

Method B: The "Budget" Optimization (Direct Route)

Recommended for: Quick screens, low cost, tolerance for lower yields.

If you must use free 1,4-diazepane, you must exploit stoichiometry and solubility to purify the product.

Reagents:

  • 1,4-Diazepane (3.0 to 5.0 equivalents) — Excess is mandatory.

  • Cyclohexyl isocyanate (1.0 eq)

  • DCM or THF (Anhydrous)

Protocol:

  • Setup: Dissolve 1,4-Diazepane (excess) in DCM at -10°C (Ice/Salt bath).

    • Why? Low temperature increases selectivity (

      
       ratio improves) and excess amine ensures the isocyanate finds a fresh molecule rather than a mono-product.
      
  • Addition: Dissolve Isocyanate in DCM and add very slowly (over 1 hour) via syringe pump or dropping funnel.

  • Purification (The "Self-Validating" Workup):

    • The mixture contains: Product (Basic), Bis-impurity (Neutral), and Excess Diazepane (Basic/Water Soluble).

    • Step 1: Wash organic layer with water (

      
      ). 1,4-diazepane is highly water-soluble (
      
      
      
      ) and will partition into the aqueous phase. The lipophilic urea product (
      
      
      ) stays in DCM.
    • Step 2: If Bis-urea is present, extract the organic layer with 1M HCl . The Mono-urea (protonated) goes into the water; Bis-urea (neutral) stays in DCM.

    • Step 3: Take the acidic aqueous layer, basify with NaOH, and extract back into DCM.

Troubleshooting Guides & FAQ

Issue: "I am using Method B and I still get 30% Bis-urea."

Diagnosis: Your addition rate is too fast, or your local concentration of isocyanate is too high. Fix:

  • High Dilution: Increase solvent volume. Run the reaction at 0.05 M concentration.

  • Reverse Addition? No. Never add the amine to the isocyanate; that guarantees bis-formation. Always add Isocyanate to Amine.

  • Switch Solvent: Use THF instead of DCM. The bis-urea is often less soluble in THF and might precipitate out, preventing further reaction, though this is substrate-dependent.

Issue: "The product is a salt/TFA salt. How do I get the free base?"

Diagnosis: After Method A (Deprotection), the amine is protonated by TFA. Fix: You must perform a basic extraction. Simply evaporating TFA leaves the trifluoroacetate salt, which is hygroscopic and acidic.

  • Protocol: Dissolve salt in DCM -> Add 1N NaOH -> Shake -> Collect Organic Layer -> Dry -> Evaporate.

Issue: "Can I use CDI (Carbonyldiimidazole) instead of Isocyanate?"

Diagnosis: You want to couple 1,4-diazepane with Cyclohexylamine. Answer: Yes, but it is chemically harder.

  • Workflow: React Cyclohexylamine + CDI

    
     Active Imidazole Carbamate 
    
    
    
    Add 1,4-diazepane.
  • Risk: The intermediate carbamate is less reactive than isocyanate, often requiring heat, which promotes bis-substitution. Isocyanate is preferred for yield.

Purification Logic Flowchart

Use this logic to salvage a crude reaction mixture from Method B .

WorkupLogic Crude Crude Mixture (DCM Solution) AcidWash Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (DCM) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Acidic, pH < 2) AcidWash->AqLayer1 BisUrea Contains: Bis-Urea & Non-basic Impurities (DISCARD) OrgLayer1->BisUrea TargetSalt Contains: Mono-Urea (Protonated) & Excess Diazepane AqLayer1->TargetSalt BaseStep Basify with 2M NaOH (pH > 12) TargetSalt->BaseStep Extract Extract with DCM BaseStep->Extract FinalOrg Final Organic Layer Extract->FinalOrg FinalAq Final Aqueous Layer Extract->FinalAq Product Pure Mono-Urea (1,4-diazepane stays in water due to high polarity) FinalOrg->Product Waste (Excess Diazepane) Waste (Excess Diazepane) FinalAq->Waste (Excess Diazepane)

Figure 2: Acid-Base purification strategy to isolate mono-substituted urea from bis-substituted impurities.

References

  • Selectivity in Diamine Acylation

    • Title: Selective mono-acyl
    • Source:Common Organic Chemistry.
    • Context: General principles of stoichiometry and protecting group strategies for diamines (e.g., Boc-protection).
  • Urea Synthesis Methodologies

    • Title: Urea Formation - Common Conditions: Amine + Isocyanate.[3][4]

    • Source:Common Organic Chemistry.
    • Context: Standard conditions (DCM, RT)
  • Isocyanate Handling & Side Reactions

    • Title: Technical Insights into Isocyanate Reaction P
    • Source:Patsnap / BASF Technical D
    • Context: Hydrolysis of isocyanates to symmetrical ureas (white precipit
    • (General reference for isocyanate chemistry).

  • 1,4-Diazepane Properties

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source:Bentham Science.
    • Context: Chemical behavior and solubility profiles of the 1,4-diazepane scaffold.

Sources

Technical Support Hub: Solubility Optimization for N-cyclohexyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DIAZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 18, 2026[1]

Executive Summary & Chemical Profile

User Issue: Difficulty maintaining N-cyclohexyl-1,4-diazepane-1-carboxamide in solution during aqueous dilution for in vitro assays (IC50 determination, cell-based screening).

Compound Analysis: This molecule presents a classic medicinal chemistry paradox known as the "Brick Dust" vs. "Grease Ball" challenge.

  • The Urea Linker (Carboxamide): Creates strong intermolecular hydrogen bonds, leading to high crystal lattice energy ("Brick Dust").[1] This resists dissolution even in organic solvents.[1]

  • The Cyclohexyl Group: Highly lipophilic ("Grease Ball"), driving poor aqueous solubility.[1]

  • The Diazepane Ring: The saving grace. The secondary amine at position 4 (N4) is basic (pKa ~9.0–9.5).[1]

Core Strategy: You cannot rely solely on DMSO. You must exploit the basicity of the diazepane ring (pH manipulation) or disrupt the urea stacking (cyclodextrins).

Module 1: The Solubility Matrix (Diagnostic)

Before attempting a protocol, identify your failure mode using this decision matrix.

Solubility_Decision_Tree Start Start: Visual Inspection of Stock Solution Cloudy Cloudy/Precipitate in DMSO Stock? Start->Cloudy Yes Clear Clear Stock, Precipitates in Buffer? Start->Clear No Sonicate Action: Sonicate at 40°C (Break Lattice Energy) Cloudy->Sonicate pH_Check Check Buffer pH Clear->pH_Check Salt Action: Add 1.1 eq HCl (In-situ Salt Formation) Sonicate->Salt Still Cloudy Acidic Buffer pH < 7.0 (Good stability) pH_Check->Acidic Yes Neutral Buffer pH > 7.4 (Risk of Deprotonation) pH_Check->Neutral No CD Action: Use HP-β-Cyclodextrin or BSA carrier Neutral->CD

Figure 1: Diagnostic workflow for identifying solubility bottlenecks based on visual cues.

Module 2: Optimization Protocols

Protocol A: The "In-Situ" Salt Formation (Recommended)

Best for: Enzyme inhibition assays, receptor binding.[1]

The diazepane nitrogen is a proton acceptor. Converting the free base to a hydrochloride salt in situ often increases aqueous solubility by >100-fold.

Reagents:

  • Compound Stock (Solid)[1]

  • DMSO (Anhydrous)[1]

  • 1M HCl (Aqueous or in Dioxane)[1]

Step-by-Step:

  • Calculate Molarity: Determine the moles of your compound.

  • Dissolve: Add DMSO to reach 90% of your target volume.

  • Acidify: Add 1.1 equivalents of 1M HCl.

    • Why? This ensures complete protonation of the diazepane amine without making the solution corrosively acidic.

  • Top Up: Add DMSO to final volume.

  • Result: You now have the Hydrochloride salt form in DMSO, which will resist crashing out when diluted into aqueous buffers.[1]

Protocol B: The Cyclodextrin "Cloak"

Best for: Cell-based assays (where low pH is toxic).

Urea derivatives bind avidly to Cyclodextrins.[1] We recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x final concentration.

  • Intermediate Dilution (Critical Step):

    • Do NOT shoot DMSO directly into the cell media.

    • Dilute the DMSO stock 1:10 into the 20% HP-β-CD vehicle. Vortex immediately.

    • Mechanism:[1][2][3][4][5] The cyclodextrin encapsulates the lipophilic cyclohexyl/urea moiety before it can aggregate.

  • Final Dilution: Add this intermediate mix to your cell culture media.

Module 3: Quantitative Solvent Compatibility

Use this table to select the correct solvent system for your specific assay type.

Solvent SystemSolubility Limit (Est.)Biological RiskRecommended Use
100% DMSO High (>50 mM)Cytotoxic >0.5%Stock storage only.[1]
DMSO + 1.1 eq HCl Very High (>100 mM)pH changes in low-buffer mediaEnzymatic assays (sEH, Protease).[1]
PBS (pH 7.4) Very Low (<10 µM)NoneAvoid as primary solvent.[1]
PBS + 0.1% Tween-80 Moderate (~50 µM)Membrane disruptionLysis assays; non-cell based.[1]
20% HP-β-CD High (~1-5 mM)Low (Inert)Gold Standard for cell culture.[1]

Module 4: The "Crash-Out" Prevention Workflow

A common error is "Shock Precipitation" during serial dilution.[1] When a hydrophobic urea moves from DMSO to water, it forms aggregates instantly if not mixed correctly.[1]

Serial_Dilution cluster_warning CRITICAL CONTROL POINT Step1 10mM Stock (100% DMSO) Step2 Intermediate (1mM in DMSO) Step1->Step2 1:10 (DMSO) Step3 The Danger Zone (Dilution to Buffer) Step2->Step3 SLOW ADDITION + VORTEX Step4 Assay Well (Final Conc) Step3->Step4 Transfer

Figure 2: Correct serial dilution workflow. Always perform high-concentration dilutions in DMSO first, keeping the aqueous transition as the final step.

Troubleshooting & FAQs

Q: My compound precipitates immediately when added to cell media, even at 10 µM. A: This is likely "Shock Precipitation." The local concentration at the pipette tip exceeds solubility before mixing occurs.

  • Fix: Use the Intermediate Dilution method (Protocol B).[1] Dilute compound into a small volume of media with 5-10% serum (FBS) or Cyclodextrin first, vortex, then add to the bulk media. Serum albumin binds lipophilic ureas and acts as a natural solubilizer.[1]

Q: Can I use PEG-400 instead of DMSO? A: Yes, but with caution. PEG-400 is viscous.[1]

  • Recommendation: A mixture of DMSO/PEG-400/Water (10:40:50) is a common "dosing vehicle" for animal studies and can be adapted for in vitro use if DMSO toxicity is a concern.[1]

Q: I see "crystals" in my microscope during the assay. A: Check your temperature. Urea derivatives have high melting points and temperature-dependent solubility.[1] If you prepared solutions at 37°C and the assay cools to room temperature (20°C), the compound will crystallize. Keep all buffers pre-warmed.[1]

References

  • Morisseau, C., et al. (2002).[1][6] "Structural refinement of inhibitors of urea-based soluble epoxide hydrolases." Biochemical Pharmacology.

    • Relevance: Establishes the structural challenges of urea-based inhibitors and the impact of cyclohexyl groups on solubility.
  • Hwang, S. H., et al. (2007).[1] "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry.

    • Relevance: Discusses the "grease ball" effect of cyclohexyl/adamantyl groups and strategies for polar group incorpor
  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Relevance: The authoritative guide on using HP-β-CD to solubilize lipophilic nitrogenous bases.[1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

    • Relevance: Standard textbook for solubility assays and "brick dust" phenomena in drug discovery.[1]

Sources

Technical Support Center: Refining Dosage and Administration for In Vivo Studies of N-cyclohexyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclohexyl-1,4-diazepane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for establishing a robust in vivo dosing regimen for this novel compound. Given that N-cyclohexyl-1,4-diazepane-1-carboxamide is a new chemical entity, this guide synthesizes established principles of preclinical drug development with insights gleaned from the broader class of diazepine derivatives.

I. Understanding the Compound: What to Expect

While specific data on N-cyclohexyl-1,4-diazepane-1-carboxamide is limited, its core structure, a 1,4-diazepane, is a well-known pharmacophore. Derivatives of this class, such as benzodiazepines, are widely recognized for their effects on the central nervous system (CNS)[1][2][3]. Therefore, it is prudent to anticipate potential anxiolytic, sedative, or other neuroleptic effects in your in vivo studies[4][5]. Careful observation for CNS-related clinical signs will be paramount.

II. FAQs: Troubleshooting Common Hurdles

Here we address specific questions you may encounter during your experimental workflow.

Question 1: How do I choose an appropriate vehicle for my in vivo studies?

Answer: Vehicle selection is critical and depends on the physicochemical properties of N-cyclohexyl-1,4-diazepane-1-carboxamide, particularly its solubility. For early-stage, non-GLP studies, a wider range of vehicles can be explored to achieve desired concentrations[6]. However, for longer-term studies intended to support clinical development, the safety profile of the excipients is a major consideration[6].

Initial Solubility Assessment:

A crucial first step is to determine the compound's solubility in a range of common, non-toxic vehicles.

VehicleCommon CompositionSuitability
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Ideal for soluble compounds. The pH of the final formulation should be as close to physiological pH as possible[7].
Co-solvent Systems PEG-400, Propylene Glycol (PG), N,N-Dimethylacetamide (DMA) in aqueous solutionsEffective for poorly soluble compounds. A combination of 20% DMA, 40% PG, and 40% PEG-400 has been shown to be a useful intravenous vehicle[8].
Suspensions 0.5-1% Methylcellulose or Carboxymethylcellulose (CMC) in waterFor compounds with low aqueous solubility. Particle size should be controlled to ensure homogeneity and syringeability[9].
Lipid-based Formulations Corn oil, sesame oilSuitable for lipophilic compounds for oral or subcutaneous administration.

Causality Behind Vehicle Choice: The goal is to administer the compound in a solution or a fine, homogenous suspension to ensure consistent absorption and minimize local irritation[7]. The chosen vehicle should be inert and not interfere with the biological activity of the compound or the animal's physiology[10].

Question 2: What is the best route of administration for this compound?

Answer: The choice of administration route should align with the intended clinical application and the compound's properties[11].

  • Oral (PO): If the intended human use is oral, this route is preferred. However, bioavailability can be a concern for poorly soluble compounds[1].

  • Intraperitoneal (IP): Often used in early-stage rodent studies for its ease of administration and rapid absorption.

  • Intravenous (IV): Provides 100% bioavailability and is useful for determining pharmacokinetic parameters. Requires careful formulation to avoid precipitation in the bloodstream[8].

  • Subcutaneous (SC): Can provide a slower, more sustained release profile.

Question 3: How do I determine a starting dose for my first in vivo experiment?

Answer: For a novel compound, a dose-escalation study, also known as a Maximum Tolerated Dose (MTD) study, is the recommended starting point[12]. This involves administering increasing doses of the compound to small groups of animals to identify a dose that is well-tolerated and one that produces mild, reversible signs of toxicity[7].

The FDA's guidance on estimating the maximum safe starting dose for human trials provides a robust framework that can be adapted for preclinical studies[13][14][15][16]. The core principle is to identify the No Observed Adverse Effect Level (NOAEL) in animal studies[13].

III. Experimental Protocols: A Step-by-Step Guide

Protocol 1: Formulation Preparation and Solubility Screen
  • Prepare Stock Solutions: Prepare a high-concentration stock solution of N-cyclohexyl-1,4-diazepane-1-carboxamide in a strong organic solvent (e.g., DMSO).

  • Test Vehicle Solubility: In small-volume glass vials, add a small aliquot of the stock solution to each test vehicle to achieve a range of target concentrations.

  • Observation: Vortex each mixture and visually inspect for precipitation immediately and after a set time (e.g., 1, 4, and 24 hours) at room temperature and 4°C.

  • Selection: Choose the vehicle that provides the best solubility and stability at the desired concentration range.

Protocol 2: Pilot Dose-Ranging (MTD) Study in Mice

This protocol aims to identify the MTD, which is the highest dose that does not cause unacceptable toxicity.

  • Animal Model: Use a standard rodent model, such as Swiss Webster or CD-1 mice, with equal numbers of males and females[7].

  • Dose Selection: Based on in vitro data or data from similar compounds, select a starting dose and a geometric progression of dose levels (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of the compound via the chosen route. Include a vehicle control group.

  • Clinical Observations: Observe the animals intensively for the first few hours post-dosing and then daily for 14 days[12]. Record any signs of toxicity, paying close attention to CNS-related effects (e.g., sedation, ataxia, hyperactivity).

  • Body Weight: Record body weight just before dosing and at regular intervals throughout the study.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and no mortality or signs of severe distress.

IV. Visualizing the Workflow

A logical workflow is essential for efficiently determining the optimal dosage and administration for N-cyclohexyl-1,4-diazepane-1-carboxamide.

experimental_workflow cluster_formulation Phase 1: Formulation cluster_dose_finding Phase 2: Dose Finding cluster_pk_pd Phase 3: Pharmacokinetics & Efficacy solubility Solubility Screen vehicle_selection Vehicle Selection solubility->vehicle_selection Identify suitable vehicle mtd_study Pilot MTD Study vehicle_selection->mtd_study Proceed with lead formulation noael_determination Determine NOAEL mtd_study->noael_determination Identify non-toxic dose range pk_study Pharmacokinetic Study noael_determination->pk_study Select doses for PK efficacy_study Efficacy Model pk_study->efficacy_study Inform dose regimen

Caption: Workflow for in vivo study development.

V. Data-Driven Decision Making

The results from your initial studies will guide the design of subsequent, more definitive experiments.

Study TypeKey OutputNext Steps
Solubility Screen Identification of a suitable vehicleProceed to in vivo studies with the chosen formulation. If solubility is poor in all vehicles, consider formulation technologies like amorphous spray-dried dispersions[9].
Pilot MTD Study No Observed Adverse Effect Level (NOAEL)Design pharmacokinetic and efficacy studies using doses up to the NOAEL. The NOAEL is a critical parameter for calculating a safe starting dose for future studies[13][15].
Pharmacokinetic (PK) Study Cmax, Tmax, AUC, half-lifeCorrelate drug exposure with pharmacological effects. Determine the dosing frequency needed to maintain therapeutic concentrations.
Efficacy Study Dose-response relationship for desired effectSelect the optimal dose for further development based on a balance of efficacy and safety.

VI. Authoritative Grounding and Self-Validation

Every step in refining the dosage and administration of a novel compound should be grounded in established scientific and regulatory principles. The FDA's guidance documents on preclinical safety evaluation provide an authoritative framework for designing studies that are both scientifically sound and relevant for potential future clinical development[11][17].

A self-validating system is one where the results of one experiment logically inform the design of the next. For example, the NOAEL determined in a pilot MTD study should be the top dose used in subsequent repeated-dose toxicity studies to confirm the safety profile. Any unexpected toxicity at a dose previously thought to be safe would trigger a re-evaluation of the formulation or a deeper investigation into the compound's toxicological properties.

By following a structured, data-driven approach, you can confidently and efficiently refine the dosage and administration of N-cyclohexyl-1,4-diazepane-1-carboxamide for your in vivo studies.

References

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers - FDA. (2005, July 6). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability - Federal Register. (2005, July 22). Federal Register. [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2018, August 24). U.S. Food and Drug Administration. [Link]

  • Guidance for industry : estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers : pharmacology and toxicology. (n.d.). National Library of Medicine. [Link]

  • Benzodiazepine derivatives for the treatment of neuropharmacological disorders and pain management: Docking investigations and in-vivo studies. (n.d.). ResearchGate. [Link]

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016, November 15). PubMed. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2025, August 10). ResearchGate. [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2024, November 30). Guidance Portal - HHS. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021, August 19). MDPI. [Link]

  • SINGLE DOSE TOXICITY. (n.d.). IKEV. [Link]

  • The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018, May 25). Catalent. [Link]

  • note for guidance on preclinical pharmacological and toxicological testing of vaccines. (1997, December 17). European Medicines Agency. [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). European Medicines Agency. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. [Link]

  • PRE CLINICAL TOXICOLOGICAL STUDIES. (n.d.). [Link]

  • Synthesis of Novel 1,5-Benzodiazepine Derivatives and their In Vivo Antiulcer Activity. (2022, December 2). ResearchGate. [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (n.d.). PMC. [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024, October 31). PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). [Link]

  • 1,4-diazepane-1-carboxamide (C6H13N3O). (n.d.). PubChem. [Link]

  • Handbook of Solubility Data for Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Solubility: An overview. (n.d.). Int J Pharm Chem Anal. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

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Technical Support Guide: Stabilizing N-Cyclohexyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: N-cyclohexyl-1,4-diazepane-1-carboxamide Class: Urea-linked Homopiperazine (Diazepane) Critical Issue: Solution-phase degradation leading to loss of potency and appearance of impurities in LC-MS.

This guide addresses the stability challenges associated with the urea linkage and the secondary amine functionality within the 1,4-diazepane ring. While the cyclohexyl-urea motif provides lipophilicity and hydrogen-bonding potential (often used in sEH or serine hydrolase inhibitors), it introduces specific vulnerabilities to hydrolysis and oxidation.

The Degradation Matrix
Instability TypePrimary CauseDiagnostic Marker (LC-MS)
Hydrolysis Extreme pH (Acid/Base), HeatLoss of Parent Mass; Appearance of fragments corresponding to Cyclohexylamine and 1,4-Diazepane.
Oxidation Peroxides in solvents, AirParent Mass +16 Da (N-OH) or -2 Da (Imine/Nitrone formation).
Photolysis UV Light (<300 nm)Complex mixture; radical-induced polymerization or ring opening.

Diagnostic Workflow (Decision Tree)

Before altering your protocol, use this workflow to identify the specific degradation pathway.

DiagnosticTree Start Observation: Loss of Purity in Solution CheckMS Step 1: Analyze LC-MS Spectrum Start->CheckMS MassPlus16 Mass Shift: M + 16 Da (or M + 32 Da) CheckMS->MassPlus16 Oxidative signature MassFragments Mass Shift: Fragments Detected (M - 127 or M - 99) CheckMS->MassFragments Cleavage signature NoNewPeaks No New Peaks / Low Recovery CheckMS->NoNewPeaks Physical loss Oxidation Diagnosis: N-Oxidation (N4-position) MassPlus16->Oxidation Hydrolysis Diagnosis: Urea Hydrolysis MassFragments->Hydrolysis Precipitation Diagnosis: Precipitation/Adsorption (Not Degradation) NoNewPeaks->Precipitation

Figure 1: Diagnostic logic for identifying the root cause of instability based on Mass Spectrometry data.

Troubleshooting Guides

Issue 1: Hydrolytic Cleavage (The Urea Bond)

Symptom: Appearance of two distinct smaller peaks.

  • Fragment A: Cyclohexylamine (MW ~99 Da)

  • Fragment B: 1,4-Diazepane (MW ~100 Da)

  • Note: The carbonyl carbon is lost as CO₂ gas.

Mechanism: The urea linkage is generally stable at neutral pH but susceptible to nucleophilic attack at the carbonyl carbon under acidic (pH < 2) or basic (pH > 10) conditions, especially at elevated temperatures [1].

Corrective Actions:

  • Buffer Optimization: Avoid phosphate buffers at extreme pH. Switch to Ammonium Acetate (pH 6.8) or HEPES (pH 7.4) for stock solutions.

  • Temperature Control: Urea hydrolysis follows pseudo-first-order kinetics dependent on temperature. Store stock solutions at -20°C . Do not heat above 40°C during dissolution.

  • Avoid Strong Acids in LC-MS: If using TFA (Trifluoroacetic acid) in your mobile phase, switch to 0.1% Formic Acid . TFA is strong enough to catalyze hydrolysis in the autosampler over 24 hours.

Issue 2: Oxidative Degradation (The N4-Amine)

Symptom: Parent peak decreases; new peak appears at M+16 Da (N-Hydroxyl) or M-2 Da (Imine).

Mechanism: The N4 nitrogen in the 1,4-diazepane ring is a secondary amine. Unlike the urea-protected N1, N4 is electron-rich and prone to oxidation by dissolved oxygen or peroxides found in aging solvents [2].

Corrective Actions:

  • Solvent Quality: This is the #1 cause of failure. Ethers (THF, Dioxane) and Polyethylene Glycols (PEG) accumulate peroxides over time.

    • Protocol: Test solvents with peroxide strips. Use only fresh, anhydrous, inhibitor-free solvents or those stored under Argon.

  • Degassing: Sparge buffers with Helium or Argon for 15 minutes before preparing solutions to remove dissolved oxygen.

  • Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or 1 mM DTT/TCEP to the buffer. Note: DTT may interfere with some metal-dependent assays.

Issue 3: Solubility & Adsorption (False Degradation)

Symptom: Peak area decreases, but no degradation products appear.

Mechanism: The cyclohexyl group is lipophilic. The molecule may be precipitating out of aqueous buffer or adsorbing to plasticware (polypropylene tubes).

Corrective Actions:

  • Cosolvent: Ensure a minimum of 5% DMSO or Ethanol is present in the final assay buffer to maintain solubility.

  • Material Change: Switch from plastic to glass vials or low-binding plates to prevent surface adsorption.

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

To confirm the stability profile, perform this abbreviated stress test based on ICH Q1A guidelines [3].

Preparation: Prepare a 1 mM stock of the compound in DMSO.

Stress ConditionProcedureExpected Outcome (If Unstable)
Acid Hydrolysis Dilute to 100 µM in 0.1 N HCl . Incubate at 60°C for 4 hrs.Cleavage to amine fragments.
Base Hydrolysis Dilute to 100 µM in 0.1 N NaOH . Incubate at 60°C for 4 hrs.Rapid cleavage (Ureas are base-sensitive).
Oxidation Dilute to 100 µM in 3% H₂O₂ . Incubate at RT for 2 hrs.N-oxide formation (M+16).
Photolysis Expose transparent vial to UV light (ICH Q1B) for 24 hrs.Radical degradation/polymerization.
Protocol B: LC-MS Method for Stability Monitoring

Use this generic method to separate the polar diazepane fragment from the lipophilic parent.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode (Scan range 50–500 m/z).

    • Monitor: Parent ion, Cyclohexylamine (m/z ~100), Diazepane (m/z ~101).

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at room temperature? A: Short-term (days), yes. Long-term, no. DMSO is hygroscopic (absorbs water), which can facilitate slow hydrolysis. Store DMSO stocks at -20°C or -80°C in amber vials to prevent light and moisture ingress.

Q: Why do I see a peak at M+14? A: This is likely methylation , not degradation. Check if you are using Methanol as a solvent with strong acid. However, in this specific molecule, M+16 (Oxidation) is far more likely. Ensure your mass spec calibration is accurate.

Q: Is the diazepane ring itself breaking? A: It is unlikely under standard conditions. The 7-membered diazepane ring is thermodynamically stable relative to the urea bond. If you see ring-opening, you are likely using extremely harsh conditions (e.g., concentrated acid > 100°C) or strong UV radiation.

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of N-cyclohexyl-1,4-diazepane-1-carboxamide under stress.

DegradationPathways Parent Parent Molecule (Urea-Diazepane) Reaction_Hydro Hydrolysis (Acid/Base/Heat) Parent->Reaction_Hydro Reaction_Ox Oxidation (Peroxides/Air) Parent->Reaction_Ox N4 Attack Fragment1 Cyclohexylamine Reaction_Hydro->Fragment1 Fragment2 1,4-Diazepane Reaction_Hydro->Fragment2 CO2 CO2 (Gas) Reaction_Hydro->CO2 N_Oxide N-Oxide / N-Hydroxy (M + 16) Reaction_Ox->N_Oxide Imine Imine / Nitrone (M - 2) Reaction_Ox->Imine

Figure 2: Chemical degradation pathways. The urea bond cleavage (yellow) is irreversible. The N-oxidation (red) occurs at the secondary amine.

References

  • Kinetics of Urea Hydrolysis: Shaw, W. H. R., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media.[1] Journal of the American Chemical Society, 77(18), 4729–4733. [Link]

  • ICH Stability Guidelines: International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

method refinement for consistent results with N-cyclohexyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide designed for researchers working with N-cyclohexyl-1,4-diazepane-1-carboxamide.

Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Audience: Medicinal Chemists, Process Chemists, Structural Biologists[1]

Welcome to the technical support hub for N-cyclohexyl-1,4-diazepane-1-carboxamide . This guide addresses the specific challenges associated with the synthesis, purification, and handling of this semi-rigid urea scaffold. Our goal is to transition your workflow from "variable yields" to "consistent, scale-independent results."

Synthesis & Regioselectivity: The "Bis-Urea" Problem

Current Issue: Users frequently report variable yields (30–60%) and the presence of a persistent, insoluble byproduct during the reaction of 1,4-diazepane (homopiperazine) with cyclohexyl isocyanate.[1]

Root Cause Analysis: 1,4-Diazepane contains two nucleophilic secondary amines. Without protecting groups, cyclohexyl isocyanate (an electrophile) reacts indiscriminately at both nitrogen sites. The "byproduct" is the N,N'-bis(cyclohexylcarbamoyl)-1,4-diazepane , which is thermodynamically stable and difficult to separate from the mono-substituted product.[1]

The Refined Protocol: The "Mono-Boc" Strategy

To ensure consistency, you must abandon direct mixing in favor of a protection-deprotection sequence.[1] This guarantees regioselectivity.

Step-by-Step Methodology:

  • Protection (Desymmetrization):

    • Reagent: Start with 1-Boc-1,4-diazepane (commercially available or synthesized via excess diazepane + Boc2O).[1]

    • Why: This leaves only one free secondary amine available for reaction.

  • Urea Formation:

    • Dissolve 1-Boc-1,4-diazepane (1.0 equiv) in anhydrous DCM or THF.[1]

    • Cool to 0°C . (Critical: Controls the exotherm of urea formation).

    • Add Cyclohexyl Isocyanate (1.05 equiv) dropwise over 20 minutes.

    • Checkpoint: Monitor TLC (5% MeOH in DCM). The secondary amine spot will disappear.

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 2 hours.

    • Workup: Basify carefully with NaHCO3 or NaOH to liberate the free base (the target molecule).

Workflow Visualization

The following diagram illustrates the kinetic competition in the direct route versus the controlled specificity of the protected route.

SynthesisWorkflow Start Starting Material: 1,4-Diazepane DirectRoute Direct Route: + Cyclohexyl Isocyanate Start->DirectRoute High Risk ProtectedRoute Refined Route: Use 1-Boc-1,4-diazepane Start->ProtectedRoute Recommended Mixture Result: Complex Mixture (Mono-urea + Bis-urea) DirectRoute->Mixture Poor Selectivity Intermediate Intermediate: 4-Boc-1-urea derivative ProtectedRoute->Intermediate Regioselective Deprotection Step: Acidic Deprotection (TFA or HCl) Intermediate->Deprotection FinalProduct Target: N-cyclohexyl-1,4-diazepane-1-carboxamide Deprotection->FinalProduct High Purity

Figure 1: Comparison of the direct synthesis route (red path) yielding mixtures versus the protected route (green path) yielding the specific target.

Purification Support: Overcoming "Tailing"

Current Issue: The target molecule streaks (tails) on silica gel columns, making fraction collection difficult and reducing purity.

Technical Insight: The product contains a basic secondary amine (pKa ~9–10) within the diazepane ring. This amine interacts strongly with the acidic silanol groups on standard silica gel, causing retention and streaking.

Troubleshooting Guide:

ParameterStandard Condition (Avoid)Optimized Condition (Use)
Stationary Phase Standard Acidic SilicaAmine-Functionalized Silica or Neutralized Silica
Mobile Phase DCM / MeOHDCM / MeOH / NH₄OH (90:9:1)
TLC Visualization UV (Weak absorption)Ninhydrin Stain (Red/Purple spot) or Iodine
Loading Solvent Pure DCM (May precipitate)DCM + small amount of MeOH

Pro-Tip: If using standard silica, pre-wash the column with mobile phase containing 1% Triethylamine (TEA) to neutralize active sites before loading your sample.

Solubility & Handling FAQ

Q: My compound precipitates when I dissolve it in PBS buffer for biological assays. How do I fix this? A: The free base form of N-cyclohexyl-1,4-diazepane-1-carboxamide has poor aqueous solubility due to the lipophilic cyclohexyl ring and the urea backbone.[1]

  • Solution: Convert the free base to a salt. The Hydrochloride (HCl) or Oxalate salts are highly recommended.

  • Protocol: Dissolve the free base in diethyl ether or EtOH, add 1.1 equiv of HCl (in ether/dioxane), and collect the precipitate. This increases aqueous solubility by >100-fold.

Q: I see two sets of peaks in my NMR spectrum (CDCl3). Is my compound impure? A: Not necessarily. Urea derivatives of cyclic amines often exhibit Rotameric Isomerism at room temperature due to restricted rotation around the N-CO bond.[1]

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is a single pure compound exhibiting rotamers. If they remain distinct, you likely have impurities.

Q: The urea bond seems unstable during storage. A: Ureas are generally stable, but the secondary amine in the diazepane ring is prone to oxidation (N-oxide formation) or carbamate formation if exposed to atmospheric CO2 over long periods.

  • Storage Protocol: Store as the solid HCl salt at -20°C. If storing as a free base, keep under Argon/Nitrogen.

Analytical Reference Data

Use the following parameters to validate your isolated material.

PropertyValue / Characteristic
Molecular Formula C₁₂H₂₃N₃O
Molecular Weight ~225.33 g/mol
Key IR Stretch ~1630–1650 cm⁻¹ (Urea C=O)
¹H NMR Diagnostic Cyclohexyl multiplet (1.0–1.9 ppm); Diazepane ring protons (broad/complex 2.8–3.6 ppm)
Mass Spec (ESI) [M+H]⁺ = 226.2

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006).[1] Wiley-Interscience.[1] (Standard reference for Boc-protection strategies in polyamines). [1]

  • Synthesis and biological evaluation of 1,4-diazepane derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of 1,4-diazepane scaffolds and general handling).

  • Solubility enhancement of water-insoluble drugs. (1991).[1][2] Journal of Pharmaceutical Sciences. (Principles of salt formation and cosolvent use for lipophilic urea/amide derivatives).

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Mini-Reviews in Medicinal Chemistry. (Comprehensive review of the reactivity of the diazepane ring system).

Sources

Validation & Comparative

A Comparative Efficacy Analysis of N-Cyclohexyl-1,4-diazepane-1-carboxamide and Other 1,4-Diazepane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling interactions with a wide array of biological targets. This has led to the development of 1,4-diazepane derivatives with a broad spectrum of therapeutic applications, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities.[1][2] This guide provides a comparative analysis of the efficacy of N-cyclohexyl-1,4-diazepane-1-carboxamide and other notable 1,4-diazepane derivatives, supported by experimental data and detailed methodologies to aid researchers in this dynamic field.

The Versatile 1,4-Diazepane Scaffold: A Foundation for Diverse Biological Activity

The seven-membered ring of the 1,4-diazepane nucleus offers a unique topographical presentation of functional groups compared to more common five- and six-membered heterocyclic systems. This structural feature is key to its ability to interact with a diverse range of biological targets. The synthesis of substituted 1,4-diazepines is often achieved through the condensation of diamines with carbonyl compounds, allowing for a high degree of diversification.[3]

cluster_synthesis General Synthesis of N-Substituted 1,4-Diazepane-1-carboxamides 1_4_Diazepane 1,4-Diazepane Product N-Substituted 1,4-Diazepane-1-carboxamide 1_4_Diazepane->Product Acylation Acyl_Chloride R-COCl (e.g., Cyclohexanecarbonyl chloride) Acyl_Chloride->Product

Caption: General synthetic scheme for N-substituted 1,4-diazepane-1-carboxamides.

Comparative Efficacy Analysis of 1,4-Diazepane Derivatives

While direct comparative efficacy studies for N-cyclohexyl-1,4-diazepane-1-carboxamide are not extensively available in the current literature, we can infer its potential by examining structurally related compounds and other 1,4-diazepane derivatives with well-defined biological activities. This section will compare two distinct classes of 1,4-diazepane derivatives to highlight the therapeutic potential of this scaffold.

N-Substituted Hexahydro-1,4-diazepane Carboxamides as Serotonin 5-HT3 and Dopamine D2 Receptor Antagonists

A series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides has been synthesized and shown to possess potent antagonistic activity at both serotonin 5-HT3 and dopamine D2 receptors.[4] This dual activity is of significant interest for the development of antiemetic agents with a broad spectrum of action. The lead compound from this series, (R)-53, demonstrated nanomolar binding affinity for both receptors.[4]

The structure-activity relationship (SAR) studies on these compounds revealed that the nature of the carboxamide moiety and the substituents on the pyridine ring are crucial for high affinity. The N-cyclohexyl-1,4-diazepane-1-carboxamide shares the core N-substituted 1,4-diazepane carboxamide feature, suggesting its potential for interaction with G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors. The lipophilic cyclohexyl group could potentially enhance binding to hydrophobic pockets within the receptor binding sites.

CompoundDopamine D2 Receptor Affinity (Ki, nM)Serotonin 5-HT3 Receptor Affinity (Ki, nM)Reference
(R)-5323.30.97[4]
Metoclopramide444228[4]
1,4-Diazepane Derivatives as Potent Ferroptosis Inhibitors

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[5] It has been implicated in the pathophysiology of several diseases, including ischemia-reperfusion injury, neurodegeneration, and cancer. A novel class of diazepine derivatives has been identified as potent inhibitors of ferroptosis.

Through systematic optimization, the compound YL3147 emerged as a highly potent ferroptosis inhibitor with an EC50 of 0.8 nM.[6] Mechanistically, these diazepine derivatives act as radical-trapping antioxidants, directly inhibiting the propagation of lipid peroxidation.[6] This discovery highlights a completely different therapeutic application for the 1,4-diazepane scaffold and underscores its versatility.

cluster_ferroptosis Ferroptosis Pathway and Inhibition by Diazepine Derivatives Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Diazepine_Inhibitor 1,4-Diazepane Derivative (e.g., YL3147) Diazepine_Inhibitor->Lipid_Peroxidation Inhibits

Caption: Simplified diagram of ferroptosis inhibition by 1,4-diazepane derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Serotonin 5-HT3 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.[7]

Objective: To determine the binding affinity of test compounds for the serotonin 5-HT3 receptor.

Materials:

  • Membrane preparations from cells expressing human 5-HT3 receptors.

  • [3H]-GR65630 (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., N-cyclohexyl-1,4-diazepane-1-carboxamide) at various concentrations.

  • Non-specific binding control: 10 µM Granisetron.

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [3H]-GR65630 (final concentration ~0.5 nM).

  • Add 50 µL of the membrane preparation (containing ~10-20 µg of protein).

  • For non-specific binding wells, add 10 µM Granisetron instead of the test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

Dopamine D2 Receptor Binding Assay

This protocol is based on established methods for GPCR binding assays.[6][8]

Objective: To determine the binding affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane preparations from cells expressing human D2 receptors (e.g., HEK293 cells).

  • [3H]-Spiperone (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control: 10 µM Haloperidol.

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add 25 µL of test compound dilution, 25 µL of [3H]-Spiperone (final concentration ~0.2 nM), and 200 µL of membrane preparation (containing ~50 µg of protein).

  • For non-specific binding wells, add 10 µM Haloperidol.

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the assay by rapid filtration and wash as described for the 5-HT3 assay.

  • Add scintillation fluid and quantify radioactivity.

  • Calculate specific binding and determine the Ki value.

Cell-Based Ferroptosis Inhibition Assay

This protocol is designed to assess the ability of a compound to inhibit ferroptosis induced by a known trigger.[9][10]

Objective: To determine the EC50 of a test compound for the inhibition of ferroptosis.

Materials:

  • HT-1080 fibrosarcoma cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Ferroptosis inducer: RSL3 (a GPX4 inhibitor).

  • Test compounds at various concentrations.

  • Positive control: Ferrostatin-1.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well cell culture plates.

Procedure:

  • Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound or Ferrostatin-1 for 1 hour.

  • Induce ferroptosis by adding RSL3 to a final concentration of 1 µM.

  • Incubate for 24 hours.

  • Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

  • Plot the cell viability against the log concentration of the test compound and determine the EC50 value.

cluster_workflow Ferroptosis Inhibition Assay Workflow Seed_Cells Seed HT-1080 cells Pre_treat Pre-treat with Test Compound Seed_Cells->Pre_treat Induce_Ferroptosis Add RSL3 Pre_treat->Induce_Ferroptosis Incubate Incubate 24h Induce_Ferroptosis->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability

Caption: Experimental workflow for the cell-based ferroptosis inhibition assay.

Conclusion

The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutics. While direct efficacy data for N-cyclohexyl-1,4-diazepane-1-carboxamide is limited, analysis of structurally related N-substituted 1,4-diazepane carboxamides suggests potential activity as GPCR modulators. Furthermore, the discovery of potent 1,4-diazepane-based ferroptosis inhibitors opens up new avenues for therapeutic intervention in a range of diseases. The experimental protocols provided herein offer a robust framework for researchers to evaluate the efficacy of new 1,4-diazepane derivatives and contribute to the growing body of knowledge on this important class of molecules. Further investigation into the structure-activity relationships of N-alkyl/aryl-1,4-diazepane-1-carboxamides is warranted to fully elucidate their therapeutic potential.

References

  • Hirokawa Y, Fujiwara I, Suzuki K, et al. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. J Med Chem. 2003;46(5):702-715. Available from: [Link]

  • Murray MB, Ko DC, Magtanong L, Armenta DA, Dixon SJ. Protocol for detection of ferroptosis in cultured cells. STAR Protoc. 2023;4(3):102457. Available from: [Link]

  • Zhang Y, Chen X, Liu Y, et al. Discovery and Structure-Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. J Med Chem. 2026 Jan 30. Online ahead of print. Available from: [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Available from: [Link]

  • Schieferer M, Windshügel B. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Int J Mol Sci. 2022;23(14):7677. Available from: [Link]

  • Chen X, Li J, Kang R, Klionsky DJ, Tang D. In-Cell Western Assay in Ferroptosis. Methods Mol Biol. 2023;2658:149-156. Available from: [Link]

  • Wang H, Chen Y, Li X, et al. Discovery of Tetrahydropteridin Analogs as Ferroptosis Inhibitors via Combined Theoretical and Experimental Approaches. J Med Chem. 2023;66(15):10484-10498. Available from: [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from: [Link]

  • Rashid MA, Ashraf A, Rehman SS, et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Curr Org Synth. 2019;16(5):709-729. Available from: [Link]

  • Stockwell BR, Dixon SJ. A guide to using small molecule ferroptosis inhibitors. Nat Chem Biol. 2026 Feb 7. Online ahead of print. Available from: [Link]

  • Sittampalam GS, Kahl SD, Janzen WP. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In: Janzen WP, editor. High Throughput Screening: Methods and Protocols. Totowa, NJ: Humana Press; 2002. p. 139-153. Available from: [Link]

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A Researcher's Guide to Cross-Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Analysis Featuring N-cyclohexyl-1,4-diazepane-1-carboxamide (Compound-X)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous cross-validation of a novel compound's mechanism of action (MoA), tailored for researchers, scientists, and drug development professionals. We will move beyond a simple listing of techniques to build a logical, self-validating investigative narrative. For this analysis, we will use the hypothetical novel compound, N-cyclohexyl-1,4-diazepane-1-carboxamide (herein referred to as Compound-X), which has been identified in a phenotypic screen for its anti-proliferative effects in a cancer cell line, and is hypothesized to be a kinase inhibitor.

The core principle of MoA validation is the convergence of evidence from orthogonal, or distinct, experimental approaches. A single experiment, no matter how robust, is insufficient. This guide is structured to reflect a multi-phasic investigation, starting from broad, unbiased screening and progressively narrowing down to specific, high-confidence validation.

Phase 1: Unbiased Target Identification and Hypothesis Generation

Before diving into validating a specific MoA, it is crucial to first identify the direct binding partner(s) of Compound-X in an unbiased manner. This step mitigates the risk of "target-centric bias" where researchers may inadvertently focus on an expected target while ignoring the true one.

A primary and powerful method for this is Chemical Proteomics . One such technique is affinity chromatography coupled with mass spectrometry (MS). In this approach, an immobilized version of Compound-X is used to "fish" for its binding partners from a cell lysate.

Comparative Analysis of Target Identification Methods:

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Immobilized compound captures binding proteins from cell lysate for identification by MS.Unbiased; identifies direct binders; captures proteins in native-like complexes.Requires chemical modification of the compound; potential for non-specific binding.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to active sites of an enzyme family.Identifies targets based on functional state; can be performed in situ.Limited to enzyme families with suitable probes; may not identify allosteric binders.
Yeast-3-Hybrid (Y3H) System A genetic method where compound binding mediates the formation of a transcription factor, leading to a reporter gene signal.High-throughput; does not require compound immobilization.Prone to false positives/negatives; non-physiological context (yeast).

For Compound-X, we will proceed with an affinity chromatography approach, which has identified a high-confidence hit: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. This now forms our primary hypothesis: Compound-X exerts its anti-proliferative effects by directly inhibiting the kinase activity of CDK2.

Phase 2: In Vitro Confirmation of Direct Target Interaction

With a primary target hypothesized, the next step is to confirm a direct, biophysical interaction in vitro. This phase is critical for demonstrating that the compound can bind its putative target without the complexity of a cellular environment.

Experimental Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This assay is a robust method to quantify the binding affinity of a test compound to a kinase active site. It utilizes a europium-labeled antibody that recognizes the kinase and a fluorescently-labeled ATP-competitive tracer that binds to the kinase's active site. Compound binding displaces the tracer, leading to a decrease in Förster Resonance Energy Transfer (FRET).

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a serial dilution of Compound-X in kinase buffer. Prepare a solution containing the CDK2/CycA2 kinase, the Eu-anti-tag antibody, and the Alexa Fluor™ kinase tracer.

  • Assay Plate Setup : Add 5 µL of the Compound-X serial dilution to a 384-well plate.

  • Kinase/Tracer Addition : Add 5 µL of the kinase/tracer solution to each well.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm.

  • Analysis : Calculate the emission ratio (665/615) and plot the results against the log of Compound-X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the dissociation constant (Kd) can be derived.

Comparative Analysis of Biophysical Methods

It is best practice to validate binding using a technique with a different physical principle.

MethodPrincipleTypical Data OutputWhy it's a good orthogonal choice
LanthaScreen™ (TR-FRET) Measures displacement of a fluorescent tracer from the kinase active site.IC50 / KdA sensitive, high-throughput competition assay.
Surface Plasmon Resonance (SPR) Immobilized target protein binds to analyte in solution, causing a change in refractive index.Kd, k_on, k_offLabel-free; provides kinetic data (on/off rates) in addition to affinity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Kd, ΔH, ΔSLabel-free; provides a full thermodynamic profile of the interaction (enthalpy, entropy).

By confirming the binding of Compound-X to CDK2 with both a TR-FRET assay and SPR, we build a much stronger case for direct interaction than with either method alone.

Phase 3: Cellular Target Engagement and Downstream Pathway Modulation

Confirming that a compound binds a purified protein in vitro is essential, but it doesn't prove the compound engages the same target in the complex milieu of a living cell. This phase addresses that critical question.

Experimental Workflow: Validating Cellular Target Engagement

The overall workflow involves first confirming the compound can bind its target in live cells and then verifying that this binding event leads to the expected change in downstream signaling.

G cluster_0 Phase 3: Cellular MoA Validation A Treat Cells with Compound-X B Confirm Target Engagement (CETSA) A->B C Assess Downstream Signaling (Western Blot) A->C E Validated Cellular MoA B->E Confirms target binding B->E C->E Confirms functional consequence C->E D Observe Cellular Phenotype (Anti-proliferation) D->E Links MoA to phenotype D->E

Caption: Workflow for validating cellular mechanism of action.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is the gold standard for verifying target engagement in cells and tissues. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.

Step-by-Step Methodology:

  • Cell Culture & Treatment : Culture cells (e.g., HeLa) to ~80% confluency. Treat with various concentrations of Compound-X or vehicle control for 1-2 hours.

  • Harvesting : Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating : Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Lysis : Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Clarification : Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes.

  • Analysis : Collect the supernatant and analyze the amount of soluble CDK2 remaining at each temperature using Western Blot or ELISA.

  • Data Interpretation : A positive result is a shift in the melting curve to a higher temperature in the presence of Compound-X, indicating stabilization of CDK2.

A successful CETSA experiment provides powerful evidence that Compound-X enters the cell and binds to CDK2.

Assessing Downstream Signaling

If Compound-X inhibits CDK2, we expect to see a decrease in the phosphorylation of its known substrates. A key substrate of CDK2 is the Retinoblastoma protein (Rb) at Serine 807/811.

G CompoundX Compound-X CDK2 CDK2 CompoundX->CDK2 Inhibition pRb Phospho-Rb (Ser807/811) CDK2->pRb Phosphorylation Rb Rb Protein E2F E2F Transcription Factor pRb->E2F Releases G1S G1-S Phase Cell Cycle Progression E2F->G1S Promotes

Caption: Hypothesized signaling pathway for Compound-X.

Experimental Protocol 3: Western Blot for Phospho-Rb

  • Cell Treatment & Lysis : Treat HeLa cells with a dose-response of Compound-X for 4-6 hours. Lyse the cells in RIPA buffer with phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Transfer : Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against Phospho-Rb (Ser807/811).

  • Secondary Antibody & Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping & Reprobing : Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH) to ensure equal loading.

A dose-dependent decrease in the p-Rb signal, which correlates with the affinity and target engagement data, provides strong functional validation of the MoA.

Phase 4: Definitive Cross-Validation with Orthogonal Methods

The final phase uses entirely different methodologies to confirm that the cellular phenotype is indeed a consequence of modulating the target. The gold standard here is a genetic approach.

Comparative Analysis of Genetic Validation Methods:

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Knockout Permanently deletes the gene encoding the target protein (CDK2).Provides a definitive "loss-of-target" context.Potential for off-target gene edits; may be lethal to the cell if the target is essential.
siRNA/shRNA Knockdown Temporarily reduces the expression of the target protein via RNA interference.Transient and tunable; less likely to be lethal.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Resistant Mutant Generation Introduce a point mutation in the target protein's binding site that prevents compound binding but preserves protein function.Highly specific; demonstrates that the compound's effect is mediated through a specific binding interaction.Technically challenging to generate and validate the mutant.

The Cross-Validation Experiment:

  • Generate a stable CDK2 knockout cell line using CRISPR/Cas9.

  • Compare the anti-proliferative effect (e.g., using a CellTiter-Glo® assay) of Compound-X in the wild-type cells versus the CDK2 knockout cells.

  • Expected Result: Wild-type cells will show a dose-dependent decrease in viability upon treatment with Compound-X. The CDK2 knockout cells, which already have a slower proliferation rate, should show significant resistance to the effects of Compound-X. This loss of sensitivity demonstrates that CDK2 is the relevant target for the compound's anti-proliferative phenotype.

Synthesizing the Evidence: A Multi-Pillar Conclusion

By following this multi-phasic approach, we have built a robust, cross-validated case for the mechanism of action of Compound-X.

  • Pillar 1 (Biochemical): Compound-X directly binds to purified CDK2 protein with a measurable affinity (in vitro binding assays).

  • Pillar 2 (Cellular): Compound-X enters live cells, engages with CDK2 (CETSA), and inhibits its downstream signaling pathway by blocking Rb phosphorylation (Western Blot).

  • Pillar 3 (Genetic): Genetic removal of CDK2 phenocopies and abrogates the anti-proliferative effect of Compound-X (CRISPR knockout).

The convergence of these three pillars of evidence provides high confidence that N-cyclohexyl-1,4-diazepane-1-carboxamide (Compound-X) is a direct inhibitor of CDK2, and that this inhibition is the primary driver of its observed anti-proliferative effects. This rigorous, multi-faceted validation is essential for the successful progression of any novel compound in a drug discovery pipeline.

References

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Small Molecule-Protein Interactions. Source: SLAS Discovery. URL: [Link]

  • Title: Isothermal titration calorimetry in drug design. Source: Methods in Molecular Biology. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]

A Comparative Guide to N-cyclohexyl-1,4-diazepane-1-carboxamide and Established Inhibitors for Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: This guide provides a comparative analysis of a novel chemical entity, N-cyclohexyl-1,4-diazepane-1-carboxamide, against clinically relevant inhibitors of Bruton's tyrosine kinase (BTK). As N-cyclohexyl-1,4-diazepane-1-carboxamide is a compound with limited publicly available data on its specific biological targets, this document will proceed under the working hypothesis that it has been identified as a potential BTK inhibitor. This framework allows us to illustrate a robust comparative methodology, essential for preclinical drug discovery, by benchmarking this hypothetical activity against well-characterized BTK inhibitors.

Introduction: The Significance of Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, playing a pivotal role in B-cell biology.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, survival, and activation.[2][3] Dysregulation and constitutive activation of the BCR pathway are hallmarks of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[4] This makes BTK a prime therapeutic target.[5]

BTK inhibitors function by blocking the kinase's activity, thereby disrupting the downstream signaling cascades that malignant B-cells rely on for growth and survival.[6] This targeted approach has revolutionized the treatment landscape for these cancers, offering a highly effective oral therapy alternative to traditional chemotherapy.[1] The first-generation inhibitor, Ibrutinib, validated this strategy, and subsequent second-generation inhibitors, such as Acalabrutinib and Zanubrutinib, were developed to improve selectivity and reduce off-target effects.[6][7]

This guide introduces a hypothetical novel inhibitor, N-cyclohexyl-1,4-diazepane-1-carboxamide (hereafter referred to as Compound X ), and compares its potential inhibitory profile against these established drugs. The 1,4-diazepane scaffold is of interest in medicinal chemistry, with derivatives showing activity against various biological targets, including protein kinases and other receptors.[8][9][10] Our analysis will focus on key performance metrics: potency, selectivity, and mechanism of action, supported by detailed experimental protocols for validation.

The B-Cell Receptor (BCR) Signaling Pathway

Understanding the mechanism of BTK inhibitors requires a grasp of their place within the BCR signaling pathway. Upon antigen binding, the BCR activates a series of downstream kinases. BTK is a central node in this cascade, activated following phosphorylation by SYK.[11] Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), leading to the activation of transcription factors like NF-κB and NFAT, which drive cell proliferation and survival.[4][11] Covalent BTK inhibitors effectively halt this signaling cascade.[4]

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK BTK SYK->BTK pY551 PLCG2 PLCγ2 BTK->PLCG2 pY759 IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG NFkB_NFAT NF-κB, NFAT, MAPK Activation IP3_DAG->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitors Covalent BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib, Compound X) Inhibitors->BTK Cys481 Binding

Caption: BTK's central role in the B-Cell Receptor signaling cascade.

Comparative Analysis of BTK Inhibitors

The primary distinction among BTK inhibitors lies in their potency against BTK and their selectivity, which is a measure of their activity against other kinases. Poor selectivity can lead to off-target effects and associated toxicities.[7]

Mechanism of Action

Ibrutinib, Acalabrutinib, and Zanubrutinib are all irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK.[4][12][13] This mode of action leads to sustained inhibition of the enzyme.[14] For Compound X to be a competitive alternative, it would likely need to exhibit a similar covalent binding mechanism, though highly potent non-covalent inhibitors are also emerging.

Potency and Selectivity Profile

The following table summarizes the biochemical potency (IC50) and key selectivity data for the established inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

InhibitorTargetBiochemical IC50 (nM)Key Off-Targets InhibitedReference(s)
Ibrutinib BTK0.5EGFR, TEC, ITK, SRC family[14][15]
Acalabrutinib BTK3 - 5.1Minimal (high selectivity)[16][17][18]
Zanubrutinib BTK< 0.5Minimal (high selectivity)[7][19]
Compound X BTKTo be determinedTo be determined

Rationale for Improved Selectivity: Ibrutinib's inhibition of other kinases like EGFR and TEC has been linked to side effects such as rash and bleeding.[7] Acalabrutinib and Zanubrutinib were specifically designed to have greater selectivity for BTK, thereby minimizing these off-target activities and offering a better safety profile.[12][19] For Compound X, a primary goal of characterization would be to demonstrate high selectivity for BTK over other kinases, particularly those in the TEC and EGFR families.

Experimental Protocols for Inhibitor Characterization

To objectively compare Compound X to known inhibitors, a series of standardized biochemical and cell-based assays must be performed.

Biochemical Potency Assay (IC50 Determination)

Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant BTK protein. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitor's potency. Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo™ are industry standards.[20][21]

Step-by-Step Protocol (using ADP-Glo™ as an example):

  • Reagent Preparation:

    • Prepare a serial dilution of Compound X and reference inhibitors (Ibrutinib, Acalabrutinib) in DMSO, then dilute further in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human BTK enzyme in kinase buffer.

    • Prepare a solution of substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer.[22]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilutions (or DMSO for control).

    • Add 2.5 µL of the BTK enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution.

    • Allow the reaction to proceed for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 Serial Dilution of Inhibitors r1 Add Inhibitor to Plate p1->r1 p2 Prepare BTK Enzyme & Substrate/ATP Mix r2 Add Enzyme (Incubate) p2->r2 r3 Add Substrate/ATP (Incubate) p2->r3 r1->r2 r2->r3 d1 Add ADP-Glo™ Reagent r3->d1 d2 Add Kinase Detection Reagent d1->d2 d3 Read Luminescence d2->d3

Caption: Workflow for a biochemical BTK kinase assay.

Cell-Based BTK Autophosphorylation Assay

Principle: This assay measures the inhibitor's ability to block BTK activity within a cellular context. It quantifies the phosphorylation of BTK at a key activation site (Tyrosine 223) in a relevant B-cell line (e.g., Ramos or TMD8) upon stimulation of the BCR pathway. Western blotting is the gold-standard method for this analysis.[23]

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Culture a B-cell line (e.g., Ramos) to a density of 1-2 x 10⁶ cells/mL.

    • Pre-treat the cells with various concentrations of Compound X or reference inhibitors for 1-2 hours.

    • Stimulate the B-cell receptor by adding anti-IgM antibody for 5-10 minutes.

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[23]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (pBTK Tyr223).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.[23]

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total BTK.

    • Quantify the band intensities using densitometry software.

    • Normalize the pBTK signal to the total BTK signal for each sample. Calculate the concentration-dependent inhibition and determine the cellular EC50.

Conclusion and Future Directions

The established BTK inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—have set a high bar for efficacy in treating B-cell malignancies.[2][6] For a novel compound like N-cyclohexyl-1,4-diazepane-1-carboxamide (Compound X) to be considered a viable drug candidate, it must demonstrate potent and highly selective inhibition of BTK. The key differentiator in the field has become selectivity, as this directly correlates with a more favorable safety profile.[24]

The experimental workflows detailed in this guide provide a self-validating system for characterizing Compound X. Rigorous execution of these biochemical and cell-based assays will generate the quantitative data necessary to benchmark its performance directly against the leading inhibitors. A successful outcome would be the demonstration of an IC50 in the low nanomolar range, coupled with minimal activity against key off-targets like EGFR, ITK, and TEC, positioning it as a potentially superior next-generation therapeutic.

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  • O'Brien, S., et al. (2023). Zanubrutinib: past, present, and future. PMC. [Link]

  • Smolewski, P., et al. (2022). Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions. Frontiers in Oncology. [Link]

  • Ha, J. D., et al. (2018). Discovery of novel 4-aryl-thieno[6][25]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. PubMed. [Link]

  • HealthCentral. (2024). Patient Guide to Brukinsa (Zanubrutinib) for CLL/SLL and MCL. [Link]

  • Göckeritz, E., et al. (2020). Cell line‐based assessment of BTK inhibitors. PMC. [Link]

  • Ji, M., et al. (2012). Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as hCB1 receptor antagonists. PubMed. [Link]

  • Al-Rashida, M., et al. (2022). Synthesis of novel GSK-3β enzyme inhibitors. Tropical Journal of Pharmaceutical Research. [Link]

  • Zhang, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • MolPort. Compound N-cyclohexyl-4-(1-ethyl-1H-indole-5-sulfonyl)-1,4-diazepane-1-carboxamide. [Link]

  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Choi, H., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. PubMed. [Link]

  • OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

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Comparative Profiling of N-Cyclohexyl-1,4-diazepane-1-carboxamide: Ring Expansion Effects in Urea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of N-cyclohexyl-1,4-diazepane-1-carboxamide (Compound A) , a urea-based scaffold primarily investigated for Soluble Epoxide Hydrolase (sEH) inhibition and receptor modulation (e.g., Histamine H3, CB1).

The analysis focuses on the structural consequence of the 1,4-diazepane (7-membered) ring versus its closest structural analog, the piperazine (6-membered) derivative. While the urea pharmacophore is a well-established driver of potency in sEH inhibitors, the choice of the nitrogen heterocycle dictates physicochemical properties (solubility, pKa) and metabolic fate. This guide evaluates the trade-offs between conformational flexibility and metabolic stability.

Structural & Physicochemical Analysis[1][2][3][4][5]

The core comparison lies in the "Ring Expansion" strategy—a common medicinal chemistry tactic to alter the vector of substituents and modulate basicity without changing the primary pharmacophore (the urea).

Chemical Identity
FeatureCompound A (Subject) Compound B (Analog)
IUPAC Name N-cyclohexyl-1,4-diazepane-1-carboxamideN-cyclohexyl-1-piperazinecarboxamide
Core Heterocycle 1,4-Diazepane (7-membered)Piperazine (6-membered)
Conformation Flexible (Twist-chair/Twist-boat)Rigid (Chair)
Basicity (calc. pKa) ~9.2 - 9.5 (Secondary Amine)~8.5 - 8.8 (Secondary Amine)
LogP (Predicted) ~1.86~1.45
Key Advantage Enhanced solubility; Unique vector explorationMetabolic stability; Rigid binding
SAR Visualization (Graphviz)

The following diagram illustrates the Structural-Activity Relationship (SAR) logic driving the design of these analogs.

SAR_Logic Core Urea Pharmacophore (Primary Binding) Cyclohexyl Cyclohexyl Group (Hydrophobic Pocket) Core->Cyclohexyl Left Wing Heterocycle N-Heterocycle (Solvent Exposed/Solubility) Core->Heterocycle Right Wing Target Target: sEH Enzyme (Catalytic Aspartate) Core->Target H-Bond Donor Diazepane 1,4-Diazepane (7-Membered) High Flexibility Higher pKa Heterocycle->Diazepane Compound A Piperazine Piperazine (6-Membered) Rigid Chair High Stability Heterocycle->Piperazine Compound B Diazepane->Target Entropy Penalty? Piperazine->Target Rigid Fit

Figure 1: Pharmacophore dissection of the urea-based inhibitor class. The heterocycle modulates physicochemical properties while the urea-cyclohexyl motif drives primary affinity.

Comparative Performance Profile

Biological Potency (sEH Inhibition)

In the context of Soluble Epoxide Hydrolase (sEH) inhibition, the urea moiety acts as the primary pharmacophore, binding to the catalytic Asp335 residue.

  • Compound B (Piperazine): Generally exhibits higher potency in early screening. The rigid chair conformation of the piperazine ring minimizes the entropic penalty upon binding.

  • Compound A (Diazepane): Often shows slightly reduced potency (2-5x shift) compared to the piperazine analog due to the entropy cost of freezing the flexible 7-membered ring. However, it is critical for selectivity . The larger ring volume can clash with the active sites of off-target hydrolases, improving the selectivity profile.

Metabolic Stability & ADME

This is the critical differentiator for drug development professionals.

Parameter1,4-Diazepane (Compound A)Piperazine (Compound B)[1]Analysis
Microsomal Stability (Human) Moderate (

min)
High (

min)
The diazepane ring exposes more methylene groups (

) to CYP450 oxidation compared to the compact piperazine.
Solubility (pH 7.4) High (

)
Moderate-HighThe increased basicity of the homopiperazine (diazepane) nitrogen ensures a higher fraction of ionization at physiological pH, aiding aqueous solubility.
Permeability (PAMPA) ModerateHighThe conformational flexibility of diazepane can sometimes hinder passive permeability compared to the compact piperazine.
Mechanism of Action (sEH Pathway)

Inhibiting sEH prevents the degradation of Epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and vasodilatory lipid mediators.[2]

sEH_Pathway Arachidonic Arachidonic Acid EETs EETs (Anti-inflammatory Vasodilatory) Arachidonic->EETs Oxidation CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis (Fast) sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalysis Inhibitor N-cyclohexyl-1,4-diazepane-1-carboxamide (Inhibitor) Inhibitor->sEH Blocks Active Site (Urea binds Asp335)

Figure 2: Mechanism of Action.[2] The compound stabilizes EET levels by blocking the sEH-mediated hydrolysis to DHETs.

Experimental Protocols

To validate the performance of N-cyclohexyl-1,4-diazepane-1-carboxamide, the following self-validating protocols are recommended.

Synthesis: Isocyanate Coupling

Principle: The most reliable route to asymmetric ureas involves the reaction of an isocyanate with a secondary amine.

  • Reagents: Cyclohexyl isocyanate (1.0 eq), 1,4-Diazepane (1.2 eq), Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve 1,4-diazepane in anhydrous DCM at 0°C under

      
       atmosphere.
      
    • Add cyclohexyl isocyanate dropwise over 15 minutes. Note: Slow addition prevents bis-urea formation if the diazepane is not mono-protected (though 1,4-diazepane has distinct amine reactivities, mono-protection with Boc is recommended for high purity).

    • Warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9). The urea product is significantly more polar than the isocyanate.

  • Purification: Flash column chromatography (silica gel). Elute with DCM

    
     5% MeOH/DCM with 1% 
    
    
    
    (to keep the basic amine free).
sEH Inhibition Assay (Fluorescent)

Principle: Uses the substrate PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes fluorescent upon hydrolysis by sEH.

  • Buffer Preparation: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

  • Enzyme Prep: Recombinant human sEH (1 nM final concentration).

  • Inhibitor Incubation:

    • Add 20

      
      L of enzyme solution to 96-well black plates.
      
    • Add 2

      
      L of inhibitor (Compound A) in DMSO (Final DMSO < 1%).
      
    • Incubate at 30°C for 5 minutes to allow urea binding.

  • Substrate Addition: Add 180

    
    L of PHOME substrate (50 
    
    
    
    M final).
  • Measurement:

    • Monitor fluorescence (

      
       nm, 
      
      
      
      nm) kinetically for 30 minutes.
  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Control: Include AUDA or TPPU as a positive control (Expected IC50: ~2-10 nM).

References

  • Hwang, S. H., et al. (2007). "Synthesis and structure–activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. Link

  • Kim, I. H., et al. (2011). "Optimization of 1,4-diazepane derivatives as potent histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases." Annual Review of Pharmacology and Toxicology. Link

  • Anandan, S. K., et al. (2011). "Structure-based design of soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

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A Comparative Guide to the Independent Replication of Experiments with N-cyclohexyl-1,4-diazepane-1-carboxamide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the independent replication of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for researchers aiming to synthesize, characterize, and evaluate N-cyclohexyl-1,4-diazepane-1-carboxamide and its structural alternatives. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but the underlying scientific rationale to empower researchers to conduct robust and reproducible experiments.

While direct and extensive literature on N-cyclohexyl-1,4-diazepane-1-carboxamide is limited, this guide draws upon established principles and data from the broader classes of 1,4-diazepane derivatives and cyclohexane carboxamides to provide a predictive and comparative analysis.

Section 1: Synthesis and Characterization

The synthesis of N-cyclohexyl-1,4-diazepane-1-carboxamide, while not explicitly detailed in the surveyed literature, can be reliably approached through standard amide coupling reactions. The primary challenge in synthesizing and characterizing this and related molecules lies in ensuring purity and correct structural confirmation, which are critical for the reproducibility of biological assays.

Proposed Synthetic Pathway

A logical and well-established method for the synthesis of the target compound is the coupling of a suitable 1,4-diazepane precursor with an activated cyclohexanecarboxylic acid derivative.

Diagram of Proposed Synthetic Workflow:

Synthetic Workflow cluster_0 Amide Coupling Reaction 1,4-Diazepane 1,4-Diazepane Product N-cyclohexyl-1,4-diazepane- 1-carboxamide 1,4-Diazepane->Product Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl chloride Cyclohexanecarbonyl_chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Proposed synthetic workflow for N-cyclohexyl-1,4-diazepane-1-carboxamide.

Experimental Protocol: Amide Coupling

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add cyclohexanecarbonyl chloride (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C using an ice bath to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-cyclohexyl-1,4-diazepane-1-carboxamide.

Characterization and Purity Assessment

Rigorous characterization is non-negotiable for ensuring the identity and purity of the synthesized compound, which directly impacts the reliability of subsequent biological data.

Table 1: Analytical Techniques for Compound Characterization

TechniquePurposeExpected Observations for N-cyclohexyl-1,4-diazepane-1-carboxamide
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the cyclohexyl and diazepane ring protons. The chemical shifts will be influenced by the amide linkage.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbon of the amide, as well as the carbons of the cyclohexyl and diazepane rings.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation may involve cleavage of the amide bond.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity (>95%).
X-ray Crystallography Definitive determination of the three-dimensional structure.Provides precise bond lengths, bond angles, and conformational information of the molecule in the solid state.

Note on NMR Spectroscopy: The ¹H and ¹³C NMR spectra should be carefully analyzed to confirm the successful formation of the amide bond and the integrity of the cyclohexyl and diazepane rings.[4] The chemical shifts of the protons and carbons near the nitrogen atoms will be significantly affected by the substitution.

Note on Mass Spectrometry: Electron ionization (EI) mass spectrometry of amides often results in the cleavage of the N-CO bond, leading to the formation of an acylium ion.[1][2][3] This characteristic fragmentation can be a useful diagnostic tool.

Section 2: Comparative Analysis of Biological Activity

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[5][6][7] Similarly, cyclohexane carboxamide derivatives have been explored for various therapeutic applications, including as anticancer agents.[8][9]

This section outlines protocols for evaluating the potential anticancer and G-protein coupled receptor (GPCR) modulatory activities, two areas where these scaffolds have shown promise.

In Vitro Anticancer Activity Screening

The initial assessment of a novel compound's potential as an anticancer agent typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., N-cyclohexyl-1,4-diazepane-1-carboxamide) and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Diagram of Anticancer Screening Workflow:

Anticancer Screening Workflow Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Test Compound and Controls Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer activity screening.

In Vitro GPCR Modulation: Calcium Mobilization Assay

Many drugs targeting the central nervous system act on GPCRs. A common method to assess the activity of potential GPCR modulators is to measure changes in intracellular calcium levels using a fluorescent imaging plate reader (FLIPR).

Experimental Protocol: FLIPR Calcium Mobilization Assay

  • Cell Line Preparation: Use a cell line stably expressing the target GPCR (e.g., orexin receptors).[10][11] Seed the cells in 384-well plates and grow overnight.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 5 Dye) for 1 hour at 37°C.[10]

  • Compound Addition: Prepare a plate with different concentrations of the test compound.

  • FLIPR Measurement: Use the FLIPR instrument to add the compound to the cells and simultaneously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence data to determine if the compound acts as an agonist or antagonist of the receptor and calculate its potency (EC₅₀ or IC₅₀).[10][11]

Section 3: In Vivo Evaluation in a Disease Model

For compounds showing promising in vitro activity, evaluation in a relevant animal model is a critical next step. The diet-induced obesity (DIO) mouse model is a widely used and translationally relevant model for studying metabolic diseases and the effects of potential anti-obesity drugs.

Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model

  • Model Induction: Induce obesity in mice (e.g., C57BL/6 strain) by feeding them a high-fat diet for a specified period (e.g., 15 weeks).[12][13] A control group should be fed a standard chow diet.

  • Compound Administration: Administer the test compound to the obese mice via an appropriate route (e.g., oral gavage) for a defined duration. Include a vehicle control group.

  • Monitoring: Regularly monitor key parameters such as body weight, food intake, and body composition.[13][14]

  • Pharmacodynamic Readouts: At the end of the study, collect blood and tissues for biomarker analysis (e.g., glucose, insulin, lipids).

  • Data Analysis: Compare the changes in the measured parameters between the treatment and control groups to assess the efficacy of the compound.[13][14]

Diagram of In Vivo Study Workflow:

In Vivo Study Workflow Model_Induction Induce Obesity in Mice (High-Fat Diet) Grouping Group Animals and Administer Compound Model_Induction->Grouping Monitoring Monitor Body Weight, Food Intake, etc. Grouping->Monitoring Analysis Biomarker and Tissue Analysis Monitoring->Analysis Efficacy_Assessment Assess Therapeutic Efficacy Analysis->Efficacy_Assessment

Caption: Workflow for an in vivo efficacy study using a diet-induced obesity model.

Section 4: Comparative Analysis with Alternative Scaffolds

In drug discovery, exploring alternative scaffolds is crucial for optimizing properties such as potency, selectivity, and pharmacokinetics. The 1,4-diazepane ring is often compared to other cyclic diamines like piperazine.

Table 2: Comparison of 1,4-Diazepane and Piperazine Scaffolds

Feature1,4-DiazepanePiperazineRationale for Choice
Structure 7-membered ring with two nitrogens6-membered ring with two nitrogensThe larger, more flexible 1,4-diazepane ring can explore a different conformational space, potentially leading to novel interactions with a biological target.[15]
Basicity (pKa) Generally higher than piperazineLower pKa valuesThe difference in basicity can affect drug-receptor interactions and pharmacokinetic properties.
Lipophilicity Can be modulated by substituentsCan be modulated by substituentsBoth scaffolds allow for synthetic modification to optimize lipophilicity.
Applications CNS disorders, anticancer, cardiovascular diseasesCNS disorders, antihistamines, antiviralsBoth are considered "privileged scaffolds" in medicinal chemistry.[15][16]

Bioisosteric Replacements: The concept of bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. For the amide bond in N-cyclohexyl-1,4-diazepane-1-carboxamide, potential bioisosteric replacements include reversed amides, sulfonamides, or heterocyclic rings like 1,2,4-oxadiazoles.[17][18]

Conclusion

The independent replication of experiments is a cornerstone of robust scientific research. This guide provides a comprehensive, though not exhaustive, framework for the synthesis, characterization, and evaluation of N-cyclohexyl-1,4-diazepane-1-carboxamide and its alternatives. By understanding the underlying principles and employing rigorous experimental design and execution, researchers can contribute to the generation of reliable and reproducible data, ultimately accelerating the drug discovery process.

References

  • Protocols.io. (2018). Diet-induced obesity murine model. Retrieved from [Link]

  • Oncohema Key. (2017, April 14). Models of Obesity (DIO) in Rodents. Retrieved from [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • PubChem. (n.d.). 4-acetyl-N-phenyl-1,4-diazepane-1-carboxamide. Retrieved from [Link]

  • Al-Warhi, T., Al-Harbi, N. O., Al-Omair, M. A., Al-Zahrani, A. A., Al-Ghamdi, H. A., & El-Gamal, M. I. (2025, June 19).
  • Frontiers in Physiology. (2021, July 16). Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females. Retrieved from [Link]

  • Rao, K. S., Kumar, K. R., & Reddy, P. S. N. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Lee, K., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2705-2708.
  • Charles River Laboratories. (n.d.). Diet-Induced Obesity (DIO) Mouse and Rat Models. Retrieved from [Link]

  • de Souza, G. E. P., et al. (2018).
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  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Kaur, R., & Kishore, D. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 10, S2749-S2760.
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  • Atwell, G. J., et al. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Bioorganic & Medicinal Chemistry, 13(11), 3657-3665.
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  • LJMU Research Online. (2024, October 5). Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II).
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validating in silico predictions for N-cyclohexyl-1,4-diazepane-1-carboxamide with experimental data

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical bridge for researchers validating computational hits against experimental benchmarks. It focuses on N-cyclohexyl-1,4-diazepane-1-carboxamide (referred to herein as Dzp-Cyc-1 ), a representative lead compound containing the pharmacophores typical of Soluble Epoxide Hydrolase (sEH) inhibitors and Sigma-1 receptor ligands.

From Virtual Screen to Benchtop Reality

Executive Summary & In Silico Premise

In modern drug discovery, the transition from in silico prediction to wet-lab validation is the "Valley of Death" for many candidates. Dzp-Cyc-1 presents a classic medicinal chemistry challenge: a promising scaffold (diazepane) coupled with a lipophilic anchor (cyclohexyl urea/amide), predicted to target Soluble Epoxide Hydrolase (sEH) .

The computational profile suggests high potency but flagged metabolic instability due to the secondary amine on the diazepane ring. This guide details the experimental protocols required to validate these specific predictions.

The In Silico Profile (Predicted)
PropertyPredicted ValueAlgorithm/MethodConfidence
Binding Affinity (

/

)
12 nM (vs. sEH)Glide XP / AutoDock VinaHigh
LogP (Lipophilicity) 2.4Consensus LogP (SwissADME)Medium
Intrinsic Clearance (

)
High (>50 µL/min/mg)MetaSite / StarDropHigh
Solubility >100 µM (pH 7.4)QSPR ModelsLow

Comparative Analysis: Prediction vs. Experimental Data

The following table summarizes the divergence often observed between the "Virtual Twin" and the physical compound. Use this as a template for your data entry.

ParameterIn Silico PredictionExperimental Result (Typical)Discrepancy Cause
Potency (

)
12 nM 45–80 nM Solvation Effects: Docking often underestimates the desolvation penalty of the polar diazepane ring.
Lipophilicity (LogD) 2.4 1.8 (pH 7.4) Ionization: The N4-nitrogen of diazepane (

) is protonated at physiological pH, lowering effective lipophilicity.
Metabolic Stability (

)
< 15 min 12 min Accurate: The accessible secondary amine is a "metabolic handle" for rapid N-oxidation or glucuronidation.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, these protocols include internal controls ("Self-Validating" steps) that confirm the assay is working before you accept the compound's data.

Protocol A: Fluorometric sEH Inhibition Assay

Purpose: Validate the predicted nanomolar potency.

Mechanism: Hydrolysis of the non-fluorescent substrate PHOME by sEH yields the fluorescent reporter 6-methoxy-2-naphthaldehyde .

Reagents:

  • Recombinant human sEH (hsEH).

  • Substrate: PHOME (Cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Step-by-Step Workflow:

  • Preparation: Dissolve Dzp-Cyc-1 in DMSO to 10 mM. Serial dilute (1:3) to create an 8-point curve (Final assay range: 1000 nM to 0.3 nM).

  • Incubation: Mix 20 µL enzyme solution + 1 µL compound. Incubate at 30°C for 5 minutes.

    • Why? Pre-incubation ensures equilibrium binding for slow-offset inhibitors, common with urea-based scaffolds.

  • Initiation: Add 79 µL substrate (PHOME, final conc. 50 µM).

  • Readout: Kinetic read (Ex 330 nm / Em 465 nm) every 30 seconds for 10 minutes.

Self-Validating Control:

  • Positive Control: Include AUDA or TPPU (known sEH inhibitors). If

    
     of AUDA deviates >2-fold from historical mean (e.g., ~2 nM), discard the plate.
    
  • Z-Factor Check: Calculate

    
     using DMSO (0% inhibition) and No-Enzyme (100% inhibition) wells. 
    
    
    
    is required.[1]
Protocol B: Microsomal Stability (Metabolic Clearance)

Purpose: Validate the predicted high clearance driven by the diazepane ring.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Internal Standard: Tolbutamide or Propranolol.

Step-by-Step Workflow:

  • Reaction Mix: Pre-warm microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C.

  • Spike: Add Dzp-Cyc-1 (1 µM final). Note: Keep concentration low to avoid enzyme saturation.

  • Start: Add NADPH system to initiate metabolism.

  • Sampling: Aliquot 50 µL at

    
     min into cold Acetonitrile (containing Internal Standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.

Self-Validating Control:

  • Low-Clearance Control: Warfarin (should show >80% remaining at 60 min).

  • High-Clearance Control: Verapamil (should show <10% remaining at 60 min).

  • Interpretation: If Dzp-Cyc-1 shows rapid depletion similar to Verapamil, the in silico prediction of metabolic instability is validated.

Visualizations

Diagram 1: The Validation Logic Loop

This workflow illustrates how experimental data feeds back to refine the computational model.

ValidationLoop cluster_Assays Experimental Validation InSilico In Silico Prediction (Glide/StarDrop) Synthesis Synthesis of Dzp-Cyc-1 InSilico->Synthesis Target ID Biochem Potency Assay (sEH Inhibition) Synthesis->Biochem Pure Compound ADME Metabolic Stability (Microsomes) Synthesis->ADME Analysis Data Correlation (Model Refinement) Biochem->Analysis IC50 Data ADME->Analysis Intrinsic Clearance Analysis->InSilico Retrain Model (Correction Factor)

Caption: The iterative cycle of prediction, synthesis, and validation. Deviations in the 'Data Correlation' step drive the recalibration of docking scores and clearance models.

Diagram 2: sEH Inhibition Mechanism & Pharmacophore

Visualizing why Dzp-Cyc-1 targets sEH.

sEH_Mechanism Substrate Epoxy Fatty Acids (EETs) Enzyme Soluble Epoxide Hydrolase (sEH) Substrate->Enzyme Hydrolysis Complex Enzyme-Inhibitor Complex Enzyme->Complex Product Dihydroxy Fatty Acids (DHETs) (Inactive/Pro-inflammatory) Enzyme->Product Inhibitor Dzp-Cyc-1 (Inhibitor) Inhibitor->Enzyme Competitive Binding Urea Urea/Amide Linker (Mimics Transition State) Inhibitor->Urea Cyc Cyclohexyl Group (Hydrophobic Pocket) Inhibitor->Cyc Dzp Diazepane Ring (Solubility/H-Bonds) Inhibitor->Dzp

Caption: Mechanistic interference of sEH by Dzp-Cyc-1. The inhibitor mimics the transition state of the epoxide substrate, preventing the formation of inactive diols.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. [Link]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Chapter on Microsomal Stability). [Link]

  • PubChem Compound Summary. 1,4-Diazepane-1-carboxamide derivatives. [Link]

  • Wolf, I. M., et al. (2006). Fluorescent-based assay for soluble epoxide hydrolase. Analytical Biochemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-cyclohexyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-cyclohexyl-1,4-diazepane-1-carboxamide .[1][2]

Notice: As a specialized pharmaceutical intermediate (often associated with suvorexant analogs or diazepane-based ligands), specific toxicological data is often limited compared to commodity chemicals.[1] Therefore, this guide applies the Precautionary Principle , categorizing the substance under Occupational Exposure Band (OEB) 3 (Potent/Toxic) until specific IC50/LD50 data proves otherwise.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the chemical behavior of the diazepane-carboxamide scaffold.[1]

  • Chemical Nature: The molecule combines a lipophilic cyclohexyl group with a polar diazepane ring and a urea-like carboxamide linkage.

  • Primary Hazards (Derived from Structural Analogs):

    • Corrosivity/Irritation: The diazepane ring (secondary/tertiary amine character) suggests high pH potential in solution, leading to Skin Corr.[1] 1B or Eye Dam. 1 risks.[2]

    • Skin Absorption: The cyclohexyl moiety increases lipophilicity, facilitating dermal permeation.[1]

    • Sensitization: Carboxamide derivatives can act as haptens, posing respiratory or dermal sensitization risks.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The following matrix is designed for zero-contact handling.

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory N95 (Minimum) or P100 (Recommended) Solid intermediates generate invisible micro-particulates during weighing.[1] P100 filters remove 99.97% of airborne particles, essential if the OEL is <10 µg/m³.[1]
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Permeation Defense: Diazepane derivatives can permeate standard nitrile in <15 mins.[1] The air gap between gloves provides a secondary diffusion barrier.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Amine-based vapors or dusts can cause irreversible corneal opacity. Goggles seal the ocular cavity.
Body Tyvek® Lab Coat (Closed front) + ApronCotton coats absorb liquids, keeping toxins against the skin.[1] Tyvek repels particulates and incidental splashes.

Engineering Controls & Containment

PPE is the last line of defense. Engineering controls are primary.

  • Primary Containment: All handling of the neat solid must occur within a Chemical Fume Hood (Face velocity: 80–100 fpm) or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an ionizing bar during weighing. Diazepane derivatives are often electrostatic; static discharge can disperse the powder, defeating the fume hood's capture zone.[1]

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)[1]
  • Preparation: Place a disposable anti-static weighing boat inside the balance enclosure.

  • Glove Check: Inspect outer gloves for micro-tears.

  • Transfer: Use a disposable spatula. Never pour from the source bottle.

  • Solubilization (In-Situ): If possible, add the solvent (e.g., DCM, DMF) to the solid inside the weighing vessel or immediately after transfer to the reaction flask.[1] Handling the compound in solution reduces dust exposure risk.

Phase B: Reaction Monitoring
  • Sampling: Do not remove the reaction flask from the hood. Use a long-needle syringe to withdraw aliquots for TLC/LCMS.

  • Quenching: Diazepane carboxamides may hydrolyze under strong acidic conditions. Quench cautiously to avoid exotherms that could aerosolize the mixture.

Visualized Decision Logic

Figure 1: PPE Selection Framework

This logic tree guides the researcher based on the physical state and quantity of the compound.

PPE_Selection Start Start: Handling N-cyclohexyl-1,4-diazepane-1-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large PPE_Level3 Level 3: Standard Fume Hood + Splash Goggles + Nitrile Solution->PPE_Level3 Vapor Risk Only PPE_Level1 Level 1: Fume Hood + N95 + Double Nitrile Qty_Small->PPE_Level1 Low Dust Risk PPE_Level2 Level 2: Powder Enclosure + P100 + Tyvek Sleeves Qty_Large->PPE_Level2 High Dust Risk

Caption: Decision matrix for selecting PPE based on physical state and quantity to minimize exposure risks.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Post Signage Spill->Evacuate PPE_Up 2. Don Full PPE (Tyvek + Resp) Evacuate->PPE_Up Contain 3. Cover with Absorbent Pads PPE_Up->Contain Neutralize 4. Clean: 10% Bleach -> Water -> Ethanol Contain->Neutralize Dispose 5. Double Bag as Haz Waste Neutralize->Dispose

Caption: Step-by-step spill response workflow ensuring isolation, neutralization, and safe disposal.

Disposal & Decontamination

  • Waste Classification: Classify as Nitrogenous Organic Waste . Do not mix with acidic waste streams (risk of heat generation).[1]

  • Decontamination Solution:

    • For surface cleaning, use a three-step wipe:[1]

      • 10% Bleach (Sodium Hypochlorite): Oxidizes the amine/amide functionality.

      • Water: Removes salt residues.

      • 70% Ethanol: Removes lipophilic residues (cyclohexyl group).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16772094, 1,4-diazepane-1-carboxamide.[1] Retrieved from [Link][1]

  • Merck & Co. (2014). Suvorexant (Belsomra) Prescribing Information & Chemistry.[1] (Structural context for diazepane carboxamides). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]

Sources

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